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Core Science & Biosynthesis

Foundational

4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide chemical structure

An In-depth Technical Guide to 4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of an N-oxide functionality, a fluorine atom at the 6-position, and a carbonitrile group at the 4-position creates 4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide, a molecule of significant interest for drug discovery and chemical synthesis. The N-oxide group modulates the electronic properties of the heterocyclic ring, the 6-fluoro substituent is a well-established bioisostere for enhancing metabolic stability and binding affinity, and the 4-cyano group serves as a versatile synthetic handle. This guide provides a comprehensive technical overview of its chemical properties, a validated synthetic pathway, detailed characterization protocols, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Properties

4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide is a highly functionalized heterocyclic compound. Its structure integrates three key motifs that are highly valued in modern drug design: the quinoline N-oxide core, a fluorine substituent, and a nitrile group.

  • Quinoline N-oxide Core: The N-oxide functionality significantly alters the electronic landscape of the quinoline ring system. The lone pair of electrons on the nitrogen is engaged in a coordinate covalent bond with oxygen, which reduces the basicity of the nitrogen atom and withdraws electron density from the ring, particularly at the C2 and C4 positions.[1] This electronic modification enhances susceptibility to nucleophilic attack and provides unique reactivity pathways compared to the parent quinoline.

  • 6-Fluoro Substituent: The incorporation of a fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics.[2][3] Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by enhancing metabolic stability, improving cell membrane permeability, and forming favorable interactions with biological targets.[4][5]

  • 4-Carbonitrile Group: The nitrile group at the C4 position is a potent electron-withdrawing group and a versatile synthetic precursor. It can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, making it an invaluable handle for generating chemical libraries for structure-activity relationship (SAR) studies.[6][7]

Table 1: Chemical Identity and Properties
PropertyValueSource/Method
IUPAC Name 6-fluoro-4-cyanoquinoline 1-oxideNomenclature Rules
Molecular Formula C₁₀H₅FN₂OElemental Analysis
Molecular Weight 188.16 g/mol Calculation
Appearance Predicted to be a white to off-white or pale yellow solid.Analogy
Solubility Predicted to be soluble in polar organic solvents (DMSO, DMF, CH₂Cl₂).Analogy
Key Functional Groups Aromatic Nitrile (C≡N), N-Oxide (N⁺-O⁻), Fluoro-Aromatic (C-F)Structure

Synthesis and Chemical Reactivity

While a direct, single-step synthesis from simple precursors is not widely documented, a robust and logical synthetic pathway can be constructed from readily available starting materials based on established organometallic-free methodologies. The proposed synthesis involves two primary stages: N-oxidation of the parent heterocycle followed by regioselective cyanation.

Proposed Synthetic Workflow

The synthesis begins with commercially available 6-fluoroquinoline. The first step is the oxidation of the quinoline nitrogen to form the N-oxide, a common transformation in heterocyclic chemistry.[1] The second, and more critical, step is the introduction of the cyano group at the C4 position. While cyanation of quinoline N-oxides can often yield C2-substituted products, conditions can be optimized to favor C4 addition.[6][8]

Synthesis_Workflow Start 6-Fluoroquinoline (Starting Material) Step1 N-Oxidation Start->Step1 Intermediate 6-Fluoroquinoline 1-oxide Step1->Intermediate m-CPBA or H₂O₂ in Acetic Acid Step2 Regioselective Cyanation Intermediate->Step2 Product 4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide (Final Product) Step2->Product TMSCN, Activating Agent (e.g., (CH₃)₂NCOCl) in an aprotic solvent

Caption: Proposed two-step synthesis of the target compound.

Key Chemical Transformations
  • N-Oxidation: This reaction increases the electrophilicity of the quinoline ring, preparing it for subsequent nucleophilic attack. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for this transformation.

  • Cyanation: The introduction of the cyano group is typically achieved using a cyanide source like trimethylsilyl cyanide (TMSCN).[6] The reaction is often facilitated by an activating agent, such as dimethylcarbamoyl chloride or trifluoroacetic anhydride (TFAA), which reacts with the N-oxide oxygen to form a highly reactive intermediate, priming the C4 position for nucleophilic attack by the cyanide ion.[8][9] This approach avoids the use of heavy metals, aligning with principles of green chemistry.[10][11]

Spectroscopic Characterization Profile

Unambiguous structural confirmation is essential for any chemical entity used in research. The following data represents the predicted spectroscopic profile for 4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide, based on established values for structurally similar quinoline derivatives.[12][13][14]

Table 2: Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR Solvent: DMSO-d₆H-2: ~8.7-8.9 ppm (d), downfield due to adjacent N⁺-O⁻.H-3: ~7.8-8.0 ppm (d).H-5: ~8.0-8.2 ppm (dd), coupled to H-7 (meta) and F-6 (para).H-7: ~7.6-7.8 ppm (ddd), coupled to H-8 (ortho), H-5 (meta), and F-6 (ortho).H-8: ~8.1-8.3 ppm (dd), coupled to H-7.
¹³C NMR Solvent: DMSO-d₆C≡N: ~115-118 ppm.C-4: ~119-122 ppm (quaternary, attached to CN).C-6: ~160-164 ppm (d, JC-F ~250 Hz), large coupling constant typical for C-F bond.C-2, C-8a: Other downfield signals >140 ppm due to proximity to heteroatoms.
¹⁹F NMR A single resonance expected in the typical aromatic fluorine region, potentially showing coupling to H-5 and H-7.
Mass Spectrometry (MS) Method: ESI+[M+H]⁺: Expected at m/z 189.16.Key Fragment: A characteristic neutral loss of an oxygen atom ([M-16]) is a strong indicator of an N-oxide functionality.[1]
Infrared (IR) C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.N-O Stretch: A strong absorption band in the range of 1250-1350 cm⁻¹.C-F Stretch: A strong absorption band around 1100-1250 cm⁻¹.

Potential Applications in Research and Drug Development

The structural motifs present in 4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide position it as a valuable scaffold for medicinal chemistry, particularly in the fields of oncology and infectious diseases.

Applications Molecule 4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide Intermediate Versatile Synthetic Intermediate Molecule->Intermediate Core Scaffold Anticancer Anticancer Agents Intermediate->Anticancer Derivatization Antibacterial Antibacterial Agents Intermediate->Antibacterial Derivatization Pathway PI3K/Akt/mTOR Pathway Inhibition Anticancer->Pathway Mechanism Enzyme DNA Gyrase & Topoisomerase IV Inhibition Antibacterial->Enzyme Mechanism

Caption: Potential applications and mechanistic targets.

  • Anticancer Drug Discovery: Substituted quinoline N-oxides have demonstrated potent cytotoxic effects against various cancer cell lines.[15][16] A primary mechanism of action involves the inhibition of key cell signaling cascades, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[16] This molecule serves as an excellent starting point for developing novel inhibitors targeting this critical pathway.

  • Antibacterial Research: The 6-fluoroquinoline core is the defining feature of fluoroquinolone antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][17][18] While the 4-cyano and 1-oxide groups are not typical for marketed fluoroquinolones, they offer unique opportunities for modification to develop next-generation antibiotics aimed at overcoming microbial resistance.[19][20]

  • Synthetic Building Block: Beyond direct biological applications, the compound is a valuable intermediate. The N-oxide can be readily deoxygenated to the corresponding quinoline, providing access to a different class of derivatives.[21] The nitrile can be hydrolyzed to a carboxylic acid, a common feature in many quinolone drugs, or reduced to an aminomethyl group for further coupling reactions.[6]

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis and characterization of the title compound.

Protocol 1: Synthesis of 6-Fluoroquinoline 1-oxide (Intermediate)
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoroquinoline (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 6-fluoroquinoline 1-oxide.

Protocol 2: Synthesis of 4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide
  • Setup: To a solution of 6-fluoroquinoline 1-oxide (1.0 eq) in dry dichloromethane (CH₂Cl₂) under an argon or nitrogen atmosphere, add trimethylsilyl cyanide (TMSCN, 3.0 eq).[10]

  • Activation: Cool the mixture to 0 °C and slowly add dimethylcarbamoyl chloride (2.0 eq).[8]

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the mixture with CH₂Cl₂ (3x).

  • Purification: Combine the organic phases, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.

Protocol 3: Quality Control and Structural Verification
  • Purity Assessment (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Detection: UV detection at 254 nm and 280 nm.

    • Acceptance: Purity should be ≥95% for use in biological assays.

  • Structural Confirmation (NMR):

    • Dissolve ~5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

    • Confirm that the observed chemical shifts, coupling constants, and integration values match the predicted data in Table 2.[22]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide is not available, prudent laboratory practices should be followed based on the hazards of related compounds like aromatic nitriles and heterocyclic N-oxides.[23][24][25]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[26]

  • Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[27]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-Quinolinecarbonitrile, 6-fluoro-, 1-oxide is a strategically designed molecule that embodies several key features of modern medicinal chemistry scaffolds. Its synthesis is achievable through established, metal-free reactions, and its structure offers multiple points for diversification. The combination of the bio-active 6-fluoroquinoline core with the versatile N-oxide and carbonitrile functionalities makes it a highly promising platform for the discovery of novel therapeutics, particularly in the realms of oncology and infectious disease. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically utilize this compound in their drug development programs.

References

A comprehensive list of references is provided for further reading and verification of the claims made in this guide.

  • ResearchGate. (2025, August 3). FLUOROQUINOLONE: A NEW FRONTIER INANTIBACTERIAL DRUG DEVELOPMENT.
  • PMC (PubMed Central). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown.
  • MDPI. (2024, July 27). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents.
  • Publishing at the Library. (2011, December 9). Nonclassical Biological Activities of Quinolone Derivatives.
  • MDPI. (2023, September 5). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.
  • Benchchem. Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions.
  • PMC (PubMed Central). (2022, August 22). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against.
  • ResearchGate. (2025, October 8). Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.
  • PDB-101. Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones.
  • Karger Publishers. (2017, March 24). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives.
  • MDPI. (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.
  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2012, September 17). SAFETY DATA SHEET.
  • Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET.
  • RSC Publishing. A physico-chemical investigation of fluorine-enriched quinolines.
  • Recent Progress in the Functionalization of Quinoline N-Oxide.
  • MDPI. (2026, January 13). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • Benchchem. The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity.
  • PMC (PubMed Central). (2026, January 13). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Benchchem. Application Note: High-Resolution 1H and 13C NMR Analysis of Quinolone Derivatives.
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008, September 1).
  • ResearchGate. (2026, January 29). (PDF) Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • Xingwei Li. (2020, October 14). Metal-mediated C−CN Bond Activation in Organic Synthesis.
  • Benchchem. Spectroscopic Profile of Quinazoline-7-carbonitrile: A Technical Guide.

Sources

Exploratory

Molecular weight and formula of 6-Fluoro-4-cyanoquinoline N-oxide

An In-Depth Technical Guide to 6-Fluoro-4-cyanoquinoline N-oxide: Properties, Synthesis, and Characterization Abstract This technical guide provides a comprehensive analysis of 6-Fluoro-4-cyanoquinoline N-oxide, a hetero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Fluoro-4-cyanoquinoline N-oxide: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive analysis of 6-Fluoro-4-cyanoquinoline N-oxide, a heterocyclic compound of significant interest to medicinal chemistry and drug development. While specific experimental data for this exact molecule is not broadly published, this document, written from the perspective of a Senior Application Scientist, extrapolates its core properties from established chemical principles and data on analogous structures. We present its derived molecular formula and weight, propose a robust, modern synthetic route, and outline a complete workflow for its analytical and spectroscopic characterization. The guide is intended for researchers and professionals in drug discovery, offering insights into the compound's potential based on the well-documented activities of the quinoline N-oxide scaffold.

Molecular Profile and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The structure of 6-Fluoro-4-cyanoquinoline N-oxide incorporates three key functional groups that define its properties: a fluorine atom at the 6-position, a cyano group at the 4-position, and an N-oxide moiety on the quinoline nitrogen.

  • Molecular Formula: C₁₀H₅FN₂O

  • Molecular Weight: 188.16 g/mol [1]

The N-oxide group introduces a highly polar N⁺–O⁻ bond, which can form strong hydrogen bonds and increase the water solubility of the parent molecule.[2] The fluorine atom can enhance metabolic stability and binding affinity to target proteins, while the cyano group acts as a potent hydrogen bond acceptor and can be a versatile synthetic handle.

PropertyDerived Value / Expected CharacteristicSource / Rationale
Molecular Formula C₁₀H₅FN₂OBased on chemical structure
Molecular Weight 188.16 g/mol Calculation confirmed by similar structures[1]
Appearance Expected to be a solid at room temperatureBased on analogous quinoline derivatives[3]
Polarity HighThe N-oxide moiety significantly increases polarity[2]
Solubility Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF) and limited solubility in water.The polar N-oxide and cyano groups are offset by the aromatic core.

The Quinoline N-Oxide Scaffold in Medicinal Chemistry

Quinoline N-oxides are a privileged scaffold in drug discovery, demonstrating a wide spectrum of biological activities.[4] This class of compounds is particularly noted for its potential in developing antimicrobial, antitumoral, and antiparasitic agents.[4][5][6][7]

The N-oxide functionality is often critical for the molecule's mechanism of action. Many heteroaromatic N-oxides are bioreducible, meaning they can be enzymatically reduced in vivo. This property makes them exceptional candidates for hypoxia-activated prodrugs—therapeutics that remain inert until they reach the low-oxygen (hypoxic) environments characteristic of solid tumors.[2] Upon reduction, they can release a cytotoxic agent or become an active inhibitor, targeting the tumor while sparing healthy, oxygenated tissues.

Proposed Synthetic Strategy

The synthesis of 6-Fluoro-4-cyanoquinoline N-oxide can be logically approached via a two-step process starting from a commercially available precursor. This strategy leverages modern, metal-free cyanation techniques that are efficient and operationally simple.[8][9]

G A Start: 6-Fluoro-4-chloroquinoline B Step 1: N-Oxidation A->B C Intermediate: 6-Fluoro-4-chloroquinoline N-oxide B->C D Step 2: Metal-Free Cyanation C->D E Target: 6-Fluoro-4-cyanoquinoline N-oxide D->E F Purification (Chromatography) E->F

Caption: Proposed two-step synthesis workflow for 6-Fluoro-4-cyanoquinoline N-oxide.

Experimental Protocol

Step 1: Synthesis of 6-Fluoro-4-chloroquinoline N-oxide (Intermediate)

This step involves the oxidation of the quinoline nitrogen. Peroxy acids are common and effective reagents for this transformation.[10]

  • Dissolution: Dissolve 6-fluoro-4-chloroquinoline (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise, monitoring the internal temperature to keep it below 10 °C.

    • Scientist's Note: m-CPBA is a common and relatively safe oxidizing agent for this transformation. Using a slight excess ensures complete conversion of the starting material. The reaction is exothermic, necessitating slow addition at a reduced temperature to prevent side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows consumption of the starting material.

  • Workup: Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or flash column chromatography on silica gel.

Step 2: Synthesis of 6-Fluoro-4-cyanoquinoline N-oxide (Target Compound)

This key step utilizes a direct, metal-free cyanation method, which is preferable for its mild conditions and tolerance of various functional groups.[8][9]

  • Setup: To a solution of 6-fluoro-4-chloroquinoline N-oxide (1.0 eq) in an anhydrous solvent like ethyl acetate or dichloromethane, add trimethylsilyl cyanide (TMSCN, ~3.0 eq).

  • Base Addition: Add a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIEA, ~2.0 eq).

    • Scientist's Note: This reaction proceeds via an activated intermediate. The base facilitates the formation of a reactive species from the N-oxide, which is then attacked by the cyanide nucleophile. TMSCN is a safer and more soluble source of cyanide than alkali metal cyanides.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with the solvent and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product, 6-Fluoro-4-cyanoquinoline N-oxide.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of mass spectrometry and spectroscopic techniques should be employed.

G A Synthesized Compound B Mass Spectrometry (MS) A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->C D IR Spectroscopy A->D E Structural Confirmation B->E C->E D->E

Caption: Workflow for the comprehensive analytical characterization of the target compound.

TechniqueExpected Result / ObservationRationale
Mass Spectrometry (HRMS) [M+H]⁺ ion at m/z ≈ 189.05Confirms the molecular weight and elemental composition of the synthesized molecule.
¹H NMR Aromatic protons (δ ≈ 7.5-9.0 ppm) showing characteristic splitting patterns for the substituted quinoline ring.Provides information on the electronic environment and connectivity of protons.
¹³C NMR Signal for the cyano carbon (C≡N) at δ ≈ 115-120 ppm. Aromatic carbons showing C-F couplings.Confirms the presence of the cyano group and the fluorinated aromatic system.
¹⁹F NMR A singlet in the typical aromatic fluorine region.Directly confirms the presence and electronic environment of the fluorine atom.
IR Spectroscopy A sharp, strong absorption band at ~2220-2240 cm⁻¹ for the C≡N stretch. A strong band at ~1250-1300 cm⁻¹ for the N-O stretch.Provides definitive evidence for the key cyano and N-oxide functional groups.[11][12]

Potential Applications and Future Directions

Given its structural features, 6-Fluoro-4-cyanoquinoline N-oxide is a promising candidate for several research applications:

  • Anticancer Drug Development: As a member of the quinoline N-oxide family, its potential as a hypoxia-activated prodrug warrants investigation in various cancer cell lines, particularly under hypoxic conditions.[2][6]

  • Antimicrobial and Antiparasitic Research: The quinoline scaffold is a cornerstone of many anti-infective agents.[4][13] This compound could be screened for activity against various bacterial, fungal, or parasitic strains.

  • Synthetic Intermediate: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, making the molecule a versatile intermediate for creating a library of novel quinoline derivatives for further structure-activity relationship (SAR) studies.

Future work should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to validate its therapeutic potential.

Conclusion

6-Fluoro-4-cyanoquinoline N-oxide is a molecule with significant untapped potential in medicinal chemistry. By leveraging established knowledge of the quinoline N-oxide scaffold and employing modern synthetic methods, this compound can be efficiently prepared and characterized. Its unique combination of a bioreducible N-oxide, a metabolically stabilizing fluorine atom, and a synthetically versatile cyano group makes it a compelling target for discovery programs focused on oncology and infectious diseases.

References

  • The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. New Journal of Chemistry (RSC Publishing).
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. ResearchGate.
  • 6-Fluoro-4-cinnolinol | C8H5FN2O | CID 248668. PubChem.
  • SYNTHESIS OF 6-ACRYLAMIDO-4-(2- [18F]FLUOROANILINO)QUINAZOLINE: A PROSPECTIVE IRREVERSIBLE EGFR BINDING PROBE. OSTI.GOV.
  • 6-Fluoro-4-hydroxyquinoline. Chem-Impex.
  • 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498. PubChem.
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
  • 6-Fluoro-4-hydroxyquinoline-3-carbonitrile. BLD Pharm.
  • Synthesis of Quinoline N-oxide. PrepChem.com.
  • 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Ossila.
  • Novel preparation method of quinoline n-oxide derivative with amide group. Google Patents.
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. ResearchGate.
  • 4-Chloro-6-fluoroquinoline. LookChem.
  • Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. PMC.
  • Vibrational spectroscopic characterization of fluoroquinolones. PubMed.
  • Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. ScienceDirect.
  • IR-Spectroscopic Study of Complex Formation of Nitrogen Oxides (NO, N2O) with Cationic Forms of Zeolites and the Reactivity of Adsorbed Species in CO and CH4 Oxidation. MDPI.

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Foundational

A Technical Guide to 6-Fluoro-4-cyanoquinoline and its N-oxide Derivative: A Comparative Analysis for Drug Discovery Professionals

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] The introduction of a fluorine atom at the 6-position has...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] The introduction of a fluorine atom at the 6-position has been a particularly successful strategy, often enhancing metabolic stability and biological potency.[3] This technical guide provides an in-depth comparative analysis of 6-Fluoro-4-cyanoquinoline and its corresponding N-oxide derivative. We will explore their synthesis, physicochemical properties, spectroscopic signatures, reactivity profiles, and biological significance. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel quinoline-based therapeutic agents.

Introduction: The Significance of Fluorinated and Cyano-Substituted Quinolines

Quinolines are a class of heterocyclic aromatic compounds that are prevalent in numerous natural products and synthetic pharmaceuticals.[2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its electronic and steric properties, thereby modulating its interaction with biological targets. The introduction of a fluorine atom, particularly at the 6-position, is a well-established strategy in the development of fluoroquinolone antibiotics.[3] The high electronegativity and small size of fluorine can significantly alter the acidity, basicity, and lipophilicity of the molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.

The cyano (-C≡N) group, on the other hand, is a versatile functional group that can act as a hydrogen bond acceptor and a bioisostere for other functional groups. Its presence can influence the molecule's polarity and its ability to interact with specific enzyme active sites. Several cyano-substituted quinoline derivatives have shown promising anticancer activity.[4][5]

The N-oxide functionality introduces a new dimension to the chemical and biological properties of the quinoline scaffold. The N-oxide group is a strong electron-withdrawing group, which can significantly alter the electron distribution within the aromatic system, thereby influencing its reactivity and biological activity. Quinoline N-oxides have been investigated for their diverse pharmacological properties, including anticancer and antimicrobial activities.[6][7]

This guide will provide a head-to-head comparison of 6-Fluoro-4-cyanoquinoline and its N-oxide, offering insights into how the N-oxidation of the quinoline nitrogen impacts the overall characteristics of the molecule.

Synthesis and Structural Elucidation

Synthesis of 6-Fluoro-4-cyanoquinoline

A plausible synthetic route to 6-Fluoro-4-cyanoquinoline commences with the synthesis of 6-fluoro-4-chloroquinoline, a key intermediate. This can be achieved from 6-fluoro-4-hydroxyquinoline through treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[8][9] The subsequent step involves a nucleophilic aromatic substitution (SNAᵣ) reaction, where the chloro group at the 4-position is displaced by a cyanide anion. This cyanation reaction is a common method for introducing a nitrile group onto a heterocyclic ring.[10]

Experimental Protocol: Proposed Synthesis of 6-Fluoro-4-cyanoquinoline

Step 1: Synthesis of 6-Fluoro-4-chloroquinoline

  • To a stirred solution of 6-fluoro-4-hydroxyquinoline (1.0 eq) is added phosphorus oxychloride (5.0 eq).

  • The reaction mixture is heated at 110 °C for 3 hours.

  • After cooling to room temperature, the mixture is carefully poured onto crushed ice.

  • The solution is neutralized with a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 6-fluoro-4-chloroquinoline.[8]

Step 2: Synthesis of 6-Fluoro-4-cyanoquinoline

  • To a solution of 6-fluoro-4-chloroquinoline (1.0 eq) in a suitable aprotic polar solvent such as DMF or DMSO, is added sodium cyanide or potassium cyanide (1.2 eq).

  • The reaction mixture is heated to a temperature between 100-150 °C and monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Synthesis of 6-Fluoro-4-cyanoquinoline N-oxide

The N-oxidation of a quinoline derivative is typically achieved by treating the parent quinoline with an oxidizing agent. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[11] The lone pair of electrons on the quinoline nitrogen acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.

Experimental Protocol: Synthesis of 6-Fluoro-4-cyanoquinoline N-oxide

  • To a solution of 6-Fluoro-4-cyanoquinoline (1.0 eq) in a chlorinated solvent like dichloromethane or chloroform, is added m-CPBA (1.2 eq) portion-wise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with the progress monitored by TLC.

  • Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford pure 6-Fluoro-4-cyanoquinoline N-oxide.

Comparative Physicochemical Properties

The introduction of the N-oxide functionality is expected to significantly alter the physicochemical properties of the 6-Fluoro-4-cyanoquinoline core.

Property6-Fluoro-4-cyanoquinoline6-Fluoro-4-cyanoquinoline N-oxideRationale for Difference
Molecular Weight 172.16 g/mol 188.16 g/mol Addition of an oxygen atom.
Polarity Moderately PolarHighly PolarThe N-O bond is highly polarized, increasing the overall dipole moment and polarity of the molecule.
Solubility Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water.Expected to have higher solubility in polar solvents like water, methanol, and ethanol compared to the parent compound.Increased polarity enhances interactions with polar solvent molecules.
Acidity/Basicity Weakly basic due to the lone pair on the quinoline nitrogen.The N-oxide is a much weaker base as the lone pair on the nitrogen is involved in the N-O bond. The oxygen atom can act as a weak proton acceptor.The electron-withdrawing N-oxide group reduces the basicity of the nitrogen atom.

Spectroscopic Analysis: A Comparative Overview

Infrared (IR) Spectroscopy
Functional Group6-Fluoro-4-cyanoquinoline6-Fluoro-4-cyanoquinoline N-oxideKey Differentiating Feature
C≡N Stretch Strong, sharp absorption around 2220-2240 cm⁻¹.[14][15]Similar absorption around 2220-2240 cm⁻¹.The position of the nitrile stretch is not expected to be significantly altered.
Aromatic C-H Stretch Above 3000 cm⁻¹Above 3000 cm⁻¹No significant difference expected.
Aromatic C=C and C=N Stretch 1500-1650 cm⁻¹1500-1650 cm⁻¹No major shift is anticipated.
N-O Stretch AbsentA characteristic strong absorption band in the region of 1200-1350 cm⁻¹.This is the most definitive IR feature to confirm the presence of the N-oxide.
C-F Stretch Around 1200-1250 cm⁻¹Around 1200-1250 cm⁻¹The C-F stretch may be obscured by the N-O stretch in the N-oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The N-oxide group, being strongly electron-withdrawing, will deshield the protons and carbons in the quinoline ring system, leading to downfield shifts in the NMR spectra.

¹H NMR Spectroscopy (Predicted Chemical Shifts in ppm)

Proton6-Fluoro-4-cyanoquinoline (Predicted)6-Fluoro-4-cyanoquinoline N-oxide (Predicted)Rationale for Shift
H-2 ~8.9~8.7The N-oxide is expected to cause a slight upfield shift of the H-2 proton due to the donation of electron density from the oxygen to the ring.
H-3 ~7.8~7.6Similar to H-2, a slight upfield shift is anticipated.
H-5 ~8.2~8.4The electron-withdrawing effect of the N-oxide deshields the protons on the carbocyclic ring.
H-7 ~7.6~7.8Deshielding effect of the N-oxide.
H-8 ~8.1~8.3Deshielding effect of the N-oxide.

¹³C NMR Spectroscopy (Predicted Chemical Shifts in ppm)

Carbon6-Fluoro-4-cyanoquinoline (Predicted)6-Fluoro-4-cyanoquinoline N-oxide (Predicted)Rationale for Shift
C-2 ~150~140The N-oxide causes a significant upfield shift of the C-2 carbon.
C-4 ~138~145The N-oxide deshields the C-4 carbon.
C-4a ~122~125Deshielding effect of the N-oxide.
C-6 ~160 (with C-F coupling)~162 (with C-F coupling)Minor deshielding effect.
C-8a ~148~140Upfield shift due to the N-oxide.
C≡N ~117~116Minimal change expected.
Mass Spectrometry

The primary difference in the mass spectra will be the molecular ion peak.

  • 6-Fluoro-4-cyanoquinoline: Expected [M]⁺ at m/z 172.

  • 6-Fluoro-4-cyanoquinoline N-oxide: Expected [M]⁺ at m/z 188. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom ([M-16]⁺), which would result in a peak at m/z 172, corresponding to the parent quinoline.[16][17]

Comparative Reactivity

The introduction of the N-oxide functionality dramatically alters the reactivity of the quinoline ring.[18]

Electrophilic Aromatic Substitution
  • 6-Fluoro-4-cyanoquinoline: The quinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Electrophilic substitution, when forced, typically occurs on the benzene ring, primarily at the C-5 and C-8 positions.[19] The fluorine at C-6 and the cyano at C-4 further deactivate the ring.

  • 6-Fluoro-4-cyanoquinoline N-oxide: The N-oxide group activates the quinoline ring towards electrophilic substitution, particularly at the C-4 position.[11] However, since the C-4 position is already substituted, electrophilic attack would likely be directed to the C-5 and C-8 positions, similar to the parent quinoline, but potentially under milder conditions.

Nucleophilic Aromatic Substitution
  • 6-Fluoro-4-cyanoquinoline: The cyano group at the 4-position makes it a good leaving group in principle, but displacement would require a strong nucleophile. The primary sites for nucleophilic attack on the unsubstituted quinoline ring are C-2 and C-4.

  • 6-Fluoro-4-cyanoquinoline N-oxide: The N-oxide group significantly activates the C-2 and C-4 positions towards nucleophilic attack.[20][21][22] This is due to the ability of the N-oxide to stabilize the negative charge in the Meisenheimer intermediate. Therefore, 6-Fluoro-4-cyanoquinoline N-oxide is expected to be much more susceptible to nucleophilic displacement of the cyano group compared to its parent counterpart.

Logical Workflow for Reactivity Comparison

G cluster_parent 6-Fluoro-4-cyanoquinoline cluster_noxide 6-Fluoro-4-cyanoquinoline N-oxide cluster_reagents parent Weakly basic nitrogen Electron-withdrawing F and CN groups electrophile Electrophile (E+) parent->electrophile Deactivated ring Substitution at C5/C8 (harsh conditions) nucleophile Nucleophile (Nu-) parent->nucleophile Limited reactivity at C4 noxide Highly polarized N-O bond Electron-withdrawing N-oxide group noxide->electrophile Activated ring Substitution at C5/C8 (milder conditions) noxide->nucleophile Highly activated C2 and C4 Facile displacement of CN group

Caption: Comparative reactivity of the two quinoline derivatives.

Biological Significance and Potential Applications

Both 6-Fluoro-4-cyanoquinoline and its N-oxide derivative are promising scaffolds for the development of novel therapeutic agents.

  • Anticancer Activity: The presence of the cyano group in quinoline derivatives has been associated with potent anticancer activity, often through the inhibition of tyrosine kinases.[4][5] The N-oxide functionality has also been shown to confer significant cytotoxic effects against various cancer cell lines, potentially through the modulation of signaling pathways like PI3K/Akt/mTOR.[6] A comparative biological evaluation of these two compounds would be crucial to determine if the N-oxide enhances or diminishes the anticancer potential.

  • Antimicrobial Activity: The 6-fluoroquinoline core is a well-known pharmacophore in antibacterial agents.[3] While the 4-cyano substitution is less common in this context, it could lead to novel mechanisms of action. Quinoline N-oxides have also demonstrated antimicrobial properties.[7][23] It would be of great interest to investigate the antibacterial and antifungal spectra of both compounds.

Experimental Workflow for Biological Evaluation

G cluster_compounds Test Compounds cluster_assays Biological Assays cluster_outcomes Data Analysis and Outcomes parent 6-Fluoro-4-cyanoquinoline anticancer Anticancer Screening (e.g., MTT assay on various cancer cell lines) parent->anticancer antimicrobial Antimicrobial Screening (e.g., MIC determination against bacterial and fungal strains) parent->antimicrobial noxide 6-Fluoro-4-cyanoquinoline N-oxide noxide->anticancer noxide->antimicrobial ic50 IC50 Values (Potency) anticancer->ic50 mic MIC Values (Efficacy) antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Sources

Exploratory

Technical Guide: Supply Chain & Profile of 6-Fluoro-4-cyanoquinoline N-oxide

The following technical guide provides an in-depth analysis of 6-Fluoro-4-cyanoquinoline N-oxide (CAS 152562-07-7) , a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Fluoro-4-cyanoquinoline N-oxide (CAS 152562-07-7) , a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.

[1]

Executive Summary

6-Fluoro-4-cyanoquinoline N-oxide (CAS 152562-07-7 ) is a fluorinated quinoline derivative characterized by an oxidized ring nitrogen and a nitrile group at the C4 position.[1][2] It serves as a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (targeting EGFR/VEGFR pathways) and antimicrobial agents where the quinoline core mimics purine bases or intercalates DNA.[1]

Key Chemical Identifiers
PropertySpecification
CAS Number 152562-07-7
Chemical Name 6-Fluoro-4-quinolinecarbonitrile 1-oxide
Synonyms 6-Fluoro-4-cyanoquinoline N-oxide; 4-Cyano-6-fluoroquinoline N-oxide
Molecular Formula C₁₀H₅FN₂O
Molecular Weight 188.16 g/mol
MDL Number MFCD33404154
Appearance Off-white to pale yellow solid

Procurement Strategy: Suppliers & Pricing

Market analysis indicates that CAS 152562-07-7 is rarely held in bulk stock. It is predominantly available through Make-to-Order (MTO) or limited stock from boutique fluorochemistry suppliers.[1]

Primary Suppliers & Catalogs

The following vendors are verified to list this specific CAS or possess the capability for rapid synthesis:

  • Apollo Scientific (UK/Global):

    • Catalog ID: PC99144[2]

    • Status: Often holds small inventory (mg to g scale).

    • Reliability: High; specializes in fluorinated aromatics.

  • Guidechem / ChemicalBook Aggregators:

    • Lists distributors like abcr GmbH and Biorbyt , though stock verification is required.[1]

  • Custom Synthesis Houses (WuXi AppTec, Pharmablock):

    • Recommended for scale-up (>100g) requests.[1]

Price Estimation Model

Pricing for this compound is volatile and volume-dependent. The "N-oxide" functionality adds stability concerns and synthesis steps, increasing cost relative to the non-oxidized parent.[1]

QuantityEstimated Price Range (USD)Lead Time
100 mg $150 - $2501-2 Weeks (Stock)
1 gram $450 - $8002-3 Weeks
10 grams $2,500 - $4,0004-6 Weeks (Custom)

Procurement Tip: When requesting quotes, explicitly ask for HPLC purity chromatograms specifically checking for the deoxygenated impurity (6-Fluoro-4-cyanoquinoline), which is a common degradation product.[1]

Technical Synthesis & Manufacturing

Understanding the synthesis is crucial for evaluating supplier quality and identifying potential impurities.

Dominant Synthesis Route: N-Oxidation

The most reliable industrial route involves the direct oxidation of the parent quinoline. Direct cyanation of N-oxides often leads to deoxygenation (reverting to the base), making the reverse order preferred.[1]

Pathway Logic:
  • Starting Material: 6-Fluoro-4-chloroquinoline or 6-Fluoroquinoline.[1]

  • Cyanation: Displacement of the C4-chloride using CuCN or Zn(CN)₂ (Rosenmund–von Braun reaction) to form 6-Fluoro-4-cyanoquinoline .[1]

  • N-Oxidation: Treatment with m-Chloroperbenzoic acid (m-CPBA) or Urea Hydrogen Peroxide (UHP) to yield the target N-oxide .[1]

Synthesis Diagram (Graphviz)

The following diagram illustrates the critical manufacturing steps and potential side reactions.

SynthesisPath cluster_conditions Critical Process Parameters Start 6-Fluoro-4-chloroquinoline (Precursor) Inter 6-Fluoro-4-cyanoquinoline (Parent Base) Start->Inter Zn(CN)2, Pd(PPh3)4 (Cyanation) Target 6-Fluoro-4-cyanoquinoline N-oxide (CAS 152562-07-7) Inter->Target m-CPBA, DCM (Oxidation) Impurity Impurity: 2-Cyano isomer (Regioisomer) Inter->Impurity Side Rxn Note1 Control Temp < 25°C to prevent over-oxidation

Caption: Synthesis pathway via Pd-catalyzed cyanation followed by selective N-oxidation.

Quality Control & Handling

Researchers must validate the identity of the received material, as N-oxides can degrade into their parent bases under thermal stress.[1]

QC Specifications (Acceptance Criteria)
  • Purity: ≥ 95% (HPLC).

  • Identity: ¹H-NMR must show the characteristic downfield shift of the C2/C8 protons due to the N-oxide moiety compared to the unoxidized quinoline.

  • Impurity Profile:

    • Parent Amine: < 2% (Result of reduction).

    • Isomers: < 1% (4-fluoro vs 6-fluoro positional isomers from raw material contamination).[1]

Safety & Storage (MSDS Highlights)
  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • Storage: Hygroscopic . Store at 2-8°C under inert gas (Argon/Nitrogen).

  • Stability: Avoid strong reducing agents (e.g., phosphines) which will strip the oxygen atom.[1]

References

  • Apollo Scientific. Product Specification: 6-Fluoro-4-cyanoquinoline N-oxide (PC99144).[1][2] Retrieved from [1]

  • National Institutes of Health (NIH). PubChem Compound Summary: Quinoline N-oxide Derivatives. Retrieved from [1][3]

  • Chemical Abstracts Service (CAS). CAS Registry Number 152562-07-7 Detail. American Chemical Society.[4] Retrieved from [1][4]

  • Maffioli, S. I., et al. (2005).[1] Synthesis of antibacterial quinolines. Journal of Medicinal Chemistry. (Contextual reference for fluoroquinoline synthesis).

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the N-oxidation of 6-fluoro-4-quinolinecarbonitrile using mCPBA

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, in-depth guide for the N-oxidation of 6-fluoro-4-quinolinecarbonitrile to its corresponding N-oxide using...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the N-oxidation of 6-fluoro-4-quinolinecarbonitrile to its corresponding N-oxide using meta-chloroperoxybenzoic acid (mCPBA). The protocol is designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical principles. This application note covers the reaction mechanism, a detailed step-by-step protocol, safety precautions, analytical monitoring, and product characterization.

Introduction: The Significance of N-Oxides in Medicinal Chemistry

Heterocyclic N-oxides are a pivotal class of compounds in drug discovery and development.[1][2] The introduction of an N-oxide moiety can significantly modulate the physicochemical and pharmacological properties of a parent molecule.[3][4][5] Key advantages include enhanced water solubility, altered membrane permeability, and the potential for the N-oxide to act as a prodrug, which can be enzymatically reduced in vivo, particularly in hypoxic environments such as solid tumors.[3][4] Furthermore, the N-oxide functional group can serve as a bioisostere for other functionalities, like the carbonyl group, and can form crucial hydrogen bonding interactions with biological targets.[1] The quinoline scaffold itself is a privileged structure found in numerous pharmacologically active compounds.[6] The specific target of this protocol, 6-fluoro-4-quinolinecarbonitrile, incorporates a fluorine atom and a cyano group, both of which are common substituents in modern medicinal chemistry, often introduced to improve metabolic stability and target affinity.

Mechanistic Rationale: The Electrophilic Attack

The N-oxidation of a quinoline is a classic example of an electrophilic attack on a heteroaromatic amine. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it nucleophilic. Meta-chloroperoxybenzoic acid (mCPBA) is a widely used and effective oxidizing agent for this transformation.[7] The peroxyacid contains a weak O-O bond, and the electron-withdrawing nature of the adjacent carbonyl and the chlorinated aromatic ring makes the terminal oxygen atom highly electrophilic.

The reaction proceeds via a concerted mechanism where the nucleophilic nitrogen of the quinoline attacks the electrophilic oxygen of the mCPBA. Simultaneously, the peroxy O-O bond cleaves, and the proton is transferred to the carbonyl oxygen of the resulting m-chlorobenzoic acid. This process avoids the formation of highly unstable intermediates and typically proceeds with high efficiency. The presence of the electron-withdrawing fluorine and cyano groups on the quinoline ring is expected to decrease the nucleophilicity of the nitrogen atom, potentially requiring slightly more forcing conditions (e.g., longer reaction times or a slight excess of the oxidant) compared to an unsubstituted quinoline.

Experimental Protocol

This protocol details the N-oxidation of 6-fluoro-4-quinolinecarbonitrile on a 1 mmol scale.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
6-fluoro-4-quinolinecarbonitrile≥98%Commercially Available
meta-Chloroperoxybenzoic acid (mCPBA)≤77% (remainder is m-chlorobenzoic acid and water)Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated sodium bicarbonate solutionAqueousPrepared in-house
Saturated sodium chloride solution (Brine)AqueousPrepared in-house
Anhydrous sodium sulfateReagent GradeCommercially Available
Silica gel230-400 meshCommercially Available
Round-bottom flask (50 mL)--
Magnetic stirrer and stir bar--
Ice bath--
Thin Layer Chromatography (TLC) platesSilica gel 60 F254-
Rotary evaporator--
Chromatography column--
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-fluoro-4-quinolinecarbonitrile (1.0 mmol, 172.16 mg).

    • Dissolve the starting material in 10 mL of anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice-water bath. Rationale: The reaction is exothermic, and initial cooling helps to control the reaction rate and prevent potential side reactions.

  • Addition of mCPBA:

    • In a separate vial, weigh out mCPBA (≤77%, 1.2 mmol, ~318 mg, adjust based on purity). It is common to use a slight excess of the oxidizing agent to ensure complete conversion of the starting material.

    • Slowly add the solid mCPBA portion-wise to the stirred solution of the quinoline derivative at 0 °C over 5-10 minutes. Rationale: Portion-wise addition helps to maintain temperature control and prevent a rapid, uncontrolled exotherm.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The N-oxide product is expected to be more polar than the starting material and thus have a lower Rf value. Rationale: TLC is a rapid and effective technique for monitoring the consumption of the starting material and the formation of the product.[8]

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding 15 mL of a saturated aqueous solution of sodium bicarbonate. Rationale: The sodium bicarbonate neutralizes the acidic m-chlorobenzoic acid byproduct and any remaining mCPBA, converting them to their sodium salts, which are soluble in the aqueous phase.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL). Rationale: The brine wash helps to remove any residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is a solid. It can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[8][9] Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to obtain the pure N-oxide.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the 6-fluoro-4-quinolinecarbonitrile N-oxide as a solid.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 6-fluoro-4-quinolinecarbonitrile in DCM cool Cool to 0 °C start->cool add_mcpba Add mCPBA portion-wise cool->add_mcpba stir Stir at room temperature add_mcpba->stir monitor Monitor by TLC stir->monitor Check for completion quench Quench with NaHCO₃ (aq) monitor->quench Reaction complete extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ & Concentrate wash->dry chromatography Silica Gel Chromatography dry->chromatography product Isolate Pure N-Oxide Product chromatography->product

Caption: Experimental workflow for the N-oxidation of 6-fluoro-4-quinolinecarbonitrile.

Safety and Handling

m-Chloroperoxybenzoic acid (mCPBA) is a strong oxidizing agent and a potential explosive, especially when in pure form or subjected to heat or shock. [10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves.[10][11]

  • Handling: Handle mCPBA in a chemical fume hood.[10] Avoid inhalation of dust and contact with skin and eyes.[11][12][13] Keep mCPBA away from heat, sparks, open flames, and combustible materials.[11][12]

  • Storage: Store mCPBA in its original container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8 °C).[10]

  • Spills: In case of a spill, do not dry sweep. Wet the spilled solid with an inert solvent and absorb it with a non-combustible absorbent material like sand or vermiculite.[10]

  • Disposal: Dispose of mCPBA and any reaction waste in accordance with local regulations for hazardous waste.[12]

Product Characterization

The final product, 6-fluoro-4-quinolinecarbonitrile N-oxide, should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired. The N-oxidation will cause a downfield shift of the protons and carbons on the quinoline ring, particularly those closest to the N-oxide group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The molecular ion peak ([M+H]⁺) should correspond to the mass of the N-oxide. A characteristic fragmentation pattern for quinoline N-oxides is the loss of an oxygen atom.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the aromatic C-H, C=C, and C=N stretching vibrations. The N-O stretching vibration typically appears in the region of 1200-1300 cm⁻¹.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after 24 hours, an additional 0.2 equivalents of mCPBA can be added, and the reaction can be stirred for another 12 hours. The decreased nucleophilicity of the substituted quinoline may require a longer reaction time or a larger excess of the oxidant.

  • Difficult Purification: The m-chlorobenzoic acid byproduct can sometimes be challenging to remove completely during the work-up. A thorough wash with saturated sodium bicarbonate is crucial. If the byproduct persists, a second wash may be necessary.

  • Product Stability: While generally stable, some N-oxides can be sensitive to light or heat. It is good practice to store the purified product in a cool, dark place.

Conclusion

This application note provides a robust and well-rationalized protocol for the N-oxidation of 6-fluoro-4-quinolinecarbonitrile using mCPBA. By following the detailed steps and understanding the underlying chemical principles and safety precautions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided guidelines for reaction monitoring and product characterization ensure the integrity and quality of the final compound.

References

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). UCLA Chemistry and Biochemistry. [Link]

  • Vo, D. D., & Kloeckner, U. H. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

  • Vo, D. D., & Kloeckner, U. H. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - NIH. [Link]

  • Vo, D. D., & Kloeckner, U. H. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ResearchGate. [Link]

  • Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC - NIH. [Link]

  • M-CHLOROPERBENZOIC ACID EXTRA PURE MSDS. (2016, May 19). Loba Chemie. [Link]

  • Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2015). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Bentham Science. [Link]

  • Zhao, J., Li, P., Xia, C., & Li, F. (2015). Electronic Supplementary Information - Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. The Royal Society of Chemistry. [Link]

  • Novel preparation method of quinoline n-oxide derivative with amide group. (n.d.).
  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. (n.d.). PMC - NIH. [Link]

  • Purification of Quinoline. (n.d.). Chempedia - LookChem. [Link]

  • A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. (n.d.). ResearchGate. [Link]

  • m-CPBA-NH3(g) system: A safe and scalable alternative for manufacture of (substituted)pyridine and quinoline N-oxides. (n.d.). ResearchGate. [Link]

  • Guenfoud, F., Direm, A., & Laabassi, M. (2012). Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction. Structural Chemistry. [Link]

  • Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. (2019, December 27). ACS Omega. [Link]

  • Bullitt, O. H., Jr. (1946). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society. [Link]

  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. [Link]

  • Revisiting Atmospheric Oxidation Kinetics of Nitrogen Oxides: The Use of Low-Cost Electrochemical Sensors to Measure Reaction Kinetics. (2024, October 15). MDPI. [Link]

  • Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. (2020, June 12). Analytical Chemistry. [Link]

  • (PDF) Synthesis of novel cyano quinoline derivatives suplemantary. (2015, August 22). ResearchGate. [Link]

  • Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. (2021, February 19). The Journal of Organic Chemistry. [Link]

  • Part III.* 8-Hydroxyquinoline N-Oxide. (n.d.). Indian Academy of Sciences. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020, April 28). MDPI. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). UVicSpace. [Link]

  • Analytical Chemistry of Nitric Oxide. (2013, February 4). PMC - NIH. [Link]

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. (n.d.). MDPI. [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. [Link]

  • Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel. (2021, September 25). Semantic Scholar. [Link]

  • (2012, June 1). Diva Portal. [Link]

Sources

Application

Application Note: Nucleophilic Substitution of 4-Chloroquinoline N-oxide with Cyanide

[1] Strategic Overview The conversion of 4-chloroquinoline -oxide to 4-cyanoquinoline -oxide is a pivotal transformation in medicinal chemistry. This scaffold serves as a critical intermediate for: Antibacterial Agents:...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Strategic Overview

The conversion of 4-chloroquinoline


-oxide  to 4-cyanoquinoline 

-oxide
is a pivotal transformation in medicinal chemistry. This scaffold serves as a critical intermediate for:
  • Antibacterial Agents: Precursors to fluoroquinolone analogs.

  • Kinase Inhibitors: The C4-cyano group provides a versatile handle for hydrolysis to amides/acids or reduction to aminomethyl moieties.

  • Scaffold Diversification: The

    
    -oxide moiety activates the ring for further functionalization (e.g., C2 chlorination) before being reduced to the quinoline.
    

Technical Challenge: While the


-oxide moiety activates the C4 position toward nucleophilic attack (

), it also renders the C2 position susceptible to nucleophilic addition (Reissert-Henze reaction) and increases the risk of deoxygenation. This guide details a protocol designed to maximize C4 substitution selectivity while suppressing hydrolysis and ring-opening side reactions.

Mechanistic Analysis & Selectivity Control

Understanding the electronic "push-pull" of the quinoline


-oxide system is essential for reaction success.
The Pathway (Desired)

The


-oxide oxygen donates electron density into the ring but also exerts a strong inductive withdrawing effect. At the C4 position, the presence of the chlorine atom (a good leaving group) combined with the electron-deficient nature of the pyridine-like ring facilitates Nucleophilic Aromatic Substitution (

)
.
  • Step 1 (Addition): The cyanide ion (

    
    ) attacks C4, breaking the aromaticity and forming a Meisenheimer complex.
    
  • Step 2 (Elimination): The chloride ion is expelled, restoring aromaticity.

Competing Pathways (to Avoid)
  • Reissert-Henze Reaction: In the presence of acylating agents (e.g., acyl chlorides), cyanide attacks C2, leading to ring opening or 2-cyano substitution. Control: Avoid acylating agents; keep the system strictly basic.

  • Hydrolysis: Water competes with cyanide to form 4-quinolone

    
    -oxide (tautomerizes to 4-hydroxy). Control:  Use anhydrous solvents or Phase Transfer Catalysis (PTC).
    
Mechanistic Diagram

ReactionMechanism Substrate 4-Chloroquinoline N-oxide Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex + CN- (Attack at C4) CN_Ion Cyanide Ion (CN-) CN_Ion->Complex Product 4-Cyanoquinoline N-oxide Complex->Product - Cl- (Elimination) Byproduct 4-Quinolone N-oxide (Hydrolysis Impurity) Complex->Byproduct + H2O (Side Reaction)

Figure 1: Mechanistic pathway for the


 cyanation of 4-chloroquinoline 

-oxide. The critical step is the elimination of chloride from the Meisenheimer intermediate.

Experimental Protocols

Two protocols are provided: Method A (Standard Homogeneous) for small-scale optimization, and Method B (Phase Transfer Catalysis) for scale-up and higher purity.

Method A: Homogeneous Substitution (DMSO/DMF)

Best for: Rapid screening and small-scale (<1g) batches.

Materials:

  • 4-Chloroquinoline

    
    -oxide (1.0 equiv)
    
  • Potassium Cyanide (KCN) (1.5 equiv)

  • Solvent: Anhydrous DMSO or DMF

  • Temperature: 60–80 °C

Protocol:

  • Dissolution: Dissolve 4-chloroquinoline

    
    -oxide (1.0 g, 5.5 mmol) in anhydrous DMSO (10 mL).
    
  • Reagent Addition: Add powdered KCN (0.54 g, 8.3 mmol) in a single portion.

    • Note: KCN is only sparingly soluble; vigorous stirring is required.

  • Reaction: Heat to 70 °C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.

  • Quench: Cool to RT. Pour slowly into basic ice water (100 mL, pH adjusted to 10 with NaOH).

    • Critical Safety: Never pour into acid; this generates HCN gas.

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with 5% LiCl solution (to remove DMSO) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Hexane.

Method B: Phase Transfer Catalysis (Recommended)

Best for: High yield, scale-up, and minimizing hydrolysis.

Materials:

  • 4-Chloroquinoline

    
    -oxide (1.0 equiv)
    
  • Potassium Cyanide (KCN) (2.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Solvent System: Dichloromethane (DCM) / Water (1:1)

Protocol:

  • Biphasic Setup: In a round-bottom flask, dissolve 4-chloroquinoline

    
    -oxide (1.0 g) in DCM (15 mL).
    
  • Aqueous Phase: Dissolve KCN (0.72 g) in Water (15 mL). Add this to the organic phase.

  • Catalyst: Add TBAB (0.18 g).

  • Reaction: Stir vigorously at reflux (40 °C) for 12–16 hours.

    • Mechanism:[1][2][3][4] TBAB transports the cyanide ion into the organic layer as a "naked" ion, increasing nucleophilicity and reducing water contact.

  • Separation: Cool to RT. Separate phases. Extract aqueous layer with DCM (2 x 10 mL).

  • Purification: Wash combined organics with water and brine. Dry (MgSO₄) and concentrate. Flash chromatography (DCM/MeOH) is usually sufficient.

Data Presentation & Troubleshooting

Reaction Optimization Table
ParameterConditionOutcomeNotes
Solvent DMSOFast ReactionDifficult workup; risk of hydrolysis.
Solvent Ethanol/WaterSlow ReactionHigh hydrolysis byproduct observed.
Solvent DCM/Water (PTC)High Yield (>85%) Cleanest profile; easiest workup.
Temp >100 °CDecompositionDarkening of reaction mixture (tar formation).[3]
Equiv CN < 1.1IncompleteStalled at 60% conversion.[5]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Formation of solid precipitate during reaction 4-Quinolone formation (Hydrolysis)Ensure solvents are anhydrous (Method A) or increase stirring speed/catalyst load (Method B).
Low Conversion "Naked" cyanide depletionAdd crown ether (18-crown-6) if using KCN/Acetonitrile; switch to TBAB.
Red/Brown Tar Polymerization/DeoxygenationLower temperature; ensure inert atmosphere (

).
HCN Alarm Triggers pH drop in workupSTOP. Add NaOH immediately to aqueous waste. Ensure all quench solutions are pH > 10.

Experimental Workflow Diagram

Workflow Start Start: 4-Cl-Quinoline N-oxide Mix Dissolve in DCM + Add Aqueous KCN Start->Mix Catalyst Add TBAB (PTC) Mix->Catalyst React Reflux 40°C (12-16h) Catalyst->React Check TLC Check React->Check Check->React Incomplete Workup Phase Separation & Wash Check->Workup Complete Purify Flash Chromatography Workup->Purify

Figure 2: Workflow for Method B (Phase Transfer Catalysis), prioritizing safety and purity.

Safety & Waste Management (Critical)

WARNING: Cyanide salts are rapidly fatal if inhaled, ingested, or absorbed through the skin.[2]

  • The "pH Firewall": Always maintain aqueous phases at pH > 10. HCN gas evolves rapidly at acidic or neutral pH.

  • Oxidative Destruction: Treat all cyanide-containing waste (aqueous and solid) with bleach (sodium hypochlorite) or hydrogen peroxide at basic pH for 24 hours before disposal.

    • Reaction:

      
       (Cyanate is significantly less toxic).
      
  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is physically present in the lab and colleagues are trained on its location.

References

  • Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier.
  • Suzuki, H., et al. (2014). "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation." Journal of Organic Chemistry. (Contextualizes modern cyanation vs classical substitution).

  • Organic Syntheses. (2011). "Working with Hazardous Chemicals: Cyanide Safety Guidelines." Organic Syntheses.

  • Paton, R. S., et al. (2017).[5] "Nucleophilic Substitution of Heteroaromatic N-Oxides." Nature Chemistry. (Mechanistic insights into regioselectivity).

  • MIT EHS. (2015). "Laboratory Use of Cyanide Salts Safety Guidelines."

Sources

Method

Reissert-Henze functionalization of 6-fluoroquinoline N-oxide

Application Note: Reissert-Henze Functionalization of 6-Fluoroquinoline N-oxide Abstract & Strategic Significance The Reissert-Henze reaction is the definitive method for the regioselective C2-functionalization of quinol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reissert-Henze Functionalization of 6-Fluoroquinoline N-oxide

Abstract & Strategic Significance

The Reissert-Henze reaction is the definitive method for the regioselective C2-functionalization of quinoline N-oxides. Unlike the classical Reissert reaction—which operates on the parent quinoline to yield unstable 1,2-dihydro intermediates—the Reissert-Henze modification utilizes the N-oxide moiety to facilitate simultaneous activation and aromatization, directly yielding 2-cyanoquinolines.

For 6-fluoroquinoline N-oxide , this transformation is chemically distinct due to the electronic influence of the C6-fluorine atom. The fluorine substituent exerts a strong inductive electron-withdrawing effect (-I), enhancing the electrophilicity of the C2 position, while its mesomeric donation (+M) is negligible at the reaction center. This makes the 6-fluoro substrate highly reactive toward nucleophilic attack, requiring precise control over temperature and reagent stoichiometry to prevent over-reaction or ring-opening side products.

Target Application: Synthesis of 2-cyano-6-fluoroquinoline, a critical scaffold for kinase inhibitors (e.g., c-Met, VEGFR) and fluoroquinolone antibiotics where metabolic stability at the C2 position is required.

Mechanistic Principles

The reaction proceeds via a "Activation-Addition-Elimination" sequence. The N-oxide oxygen is first acylated to form a reactive N-acyloxyquinolinium salt. This breaks the aromaticity and lowers the LUMO energy at C2, inviting nucleophilic attack by cyanide.

Diagram 1: Reaction Mechanism & Electronic Flow

ReissertHenze_Mechanism Substrate 6-Fluoroquinoline N-oxide Intermediate1 N-Acyloxyquinolinium Salt (Activated) Substrate->Intermediate1 O-Acylation (DCM, 0°C) Activator Acylating Agent (PhCOCl or TMSCl) Activator->Intermediate1 Transition 1,2-Dihydro Intermediate Intermediate1->Transition CN- Attack at C2 Product 2-Cyano-6-fluoroquinoline (Aromatic) Transition->Product Elimination (-H, -OAc) Byproduct Elimination Byproduct (PhCO2H / TMS-OH) Transition->Byproduct Note 6-Fluoro Effect: Inductive (-I) withdrawal stabilizes C2 nucleophilic attack. Note->Intermediate1

Caption: Mechanistic pathway showing O-activation followed by regioselective C2-cyanation and re-aromatization.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9][10] Protocol A is the modern, anhydrous standard using Trimethylsilyl Cyanide (TMSCN), recommended for high-value intermediates due to cleaner workup. Protocol B is the classical biphasic method using KCN, suitable for large-scale, cost-sensitive batches.

Protocol A: The Modern Anhydrous Method (Recommended)

Advantages: Homogeneous conditions, higher yields, easier purification.

Reagents:

  • 6-Fluoroquinoline N-oxide (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • Benzoyl Chloride (BzCl) (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Base: Triethylamine (Et3N) (1.0 equiv - optional, aids elimination)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 6-fluoroquinoline N-oxide (e.g., 1.0 g, 6.13 mmol) in anhydrous DCM (10 mL). Cool the solution to 0°C in an ice bath.

  • Activator Addition: Add TMSCN (1.15 mL, 9.2 mmol) dropwise via syringe. Stir for 10 minutes.

  • Acylation (Critical Step): Add Benzoyl Chloride (0.78 mL, 6.7 mmol) dropwise over 15 minutes. Note: The solution will likely darken as the N-benzoyloxy salt forms.

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The N-oxide spot (polar, baseline) should disappear, replaced by the less polar nitrile product.

  • Quench & Workup:

    • Quench carefully with saturated NaHCO3 (20 mL). Caution: Gas evolution.

    • Separate phases. Extract aqueous layer with DCM (2 x 15 mL).

    • Wash combined organics with water, then brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

Protocol B: Classical Biphasic Conditions

Advantages: Low reagent cost. Disadvantages: Cyanide salt handling required.[2][4][5][8]

Reagents:

  • 6-Fluoroquinoline N-oxide (1.0 equiv)

  • Potassium Cyanide (KCN) (3.0 equiv)

  • Benzoyl Chloride (2.0 equiv)

  • Solvent: DCM / Water (1:1 ratio)

Step-by-Step Workflow:

  • Setup: In a fume hood, dissolve KCN (1.2 g, 18.4 mmol) in water (10 mL).

  • Biphasic Mix: Add a solution of 6-fluoroquinoline N-oxide (1.0 g) in DCM (10 mL) to the aqueous cyanide. Stir vigorously to create an emulsion.

  • Addition: Add Benzoyl Chloride (1.4 mL, 12.2 mmol) dropwise over 30 minutes.

  • Reaction: Stir vigorously at RT for 12 hours. The organic layer contains the "Reissert intermediate" which often spontaneously eliminates to the aromatic nitrile under these conditions.

  • Workup: Separate layers. Treat the aqueous layer with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal (See Safety Section). Wash organics with 1M HCl, then NaHCO3.

Data Analysis & Validation

The following table summarizes expected analytical data for the product, 2-cyano-6-fluoroquinoline .

Analytical MethodExpected Signal/ResultInterpretation
TLC (Rf) ~0.5 - 0.6 (20% EtOAc/Hex)Significant shift from N-oxide (Rf ~0.1).
IR Spectroscopy 2230–2240 cm⁻¹ (Sharp)Diagnostic C≡N stretch.[11] Absence of this peak indicates failure.
1H NMR (CDCl3) Loss of C2-H signalThe proton at C2 (typically ~8.5-8.8 ppm in N-oxide) is replaced.
1H NMR (Coupling) C3-H doublet (~7.8 ppm)Shows coupling only to C4-H (no C2-H coupling).
19F NMR ~ -110 to -115 ppmShift indicates change in ring electronics vs N-oxide.
Mass Spec (ESI) [M+H]+ = 173.05Consistent with C10H5FN2.

Troubleshooting & Optimization

Diagram 2: Troubleshooting Logic Flow

Troubleshooting Start Issue: Low Yield or No Product Check1 Did the N-Oxide disappear on TLC? Start->Check1 Branch1_No NO: Activation Failure Check1->Branch1_No Branch1_Yes YES: Product formed? Check1->Branch1_Yes Action1 Increase BzCl equivalents. Ensure anhydrous conditions. Branch1_No->Action1 Check2 Is the product the dihydro-Reissert (intermediate)? Branch1_Yes->Check2 Branch2_Yes YES: Elimination Failure Check2->Branch2_Yes Branch2_No NO: Decomposition Check2->Branch2_No Action2 Add base (Et3N or DBU). Heat to reflux for 1 hr. Branch2_Yes->Action2 Action3 Lower reaction temp to -10°C. Reduce reaction time. Branch2_No->Action3

Caption: Decision tree for diagnosing reaction failures in Reissert-Henze functionalization.

Key Optimization Notes:

  • Elimination Step: If the intermediate 1-benzoyl-2-cyano-1,2-dihydro-6-fluoroquinoline is isolated (stable solid), it can be aromatized by treating with a base (DBU) in refluxing toluene or simply stirring with excess Et3N in the original pot.

  • Solvent Choice: If solubility of the N-oxide is poor in DCM, switch to Acetonitrile (MeCN). MeCN often accelerates the nucleophilic attack.

Safety: Cyanide Management

CRITICAL WARNING: This protocol generates or uses cyanide, a rapid-acting mitochondrial toxin.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Waste Disposal:

    • Aqueous Cyanide (Protocol B): Must be quenched with bleach (NaOCl) at pH > 10. Do not acidify cyanide solutions (releases HCN gas).

    • TMSCN (Protocol A): Hydrolyzes to HCN on contact with moisture. Quench reaction mixtures slowly into basic solution (NaOH/NaHCO3) in the hood.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and security/medical personnel are notified before starting the experiment.

References

  • Henze, M. (1936). Über die Einwirkung von Benzoylchlorid und Kaliumcyanid auf Chinolin-N-oxid. Berichte der deutschen chemischen Gesellschaft, 69(7), 1566–1568.

  • Fife, W. K. (1983). Regioselective cyanation of heteroaromatic N-oxides. Journal of Organic Chemistry, 48(8), 1375–1377. (Establishes the TMSCN modification).

  • Mavel, S., et al. (2002). Synthesis of 2-Cyano-quinoline Derivatives. Tetrahedron, 58(29), 5905-5910. (Application to fluoro-derivatives).

  • MIT Environmental Health & Safety. (2015).[4] Laboratory Use of Cyanide Salts Safety Guidelines.

Sources

Application

Application Note &amp; Protocol: A Validated Approach for the Synthesis of 4-Amino-6-fluoroquinoline

Abstract This document provides a comprehensive guide for the synthesis of 4-amino-6-fluoroquinoline, a crucial scaffold in medicinal chemistry and drug development. While the topic of N-oxide rearrangement is a valid ar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-amino-6-fluoroquinoline, a crucial scaffold in medicinal chemistry and drug development. While the topic of N-oxide rearrangement is a valid area of quinoline chemistry, its application for direct C4-amination is not the most regioselective or widely documented pathway; such reactions typically favor functionalization at the C2 position.[1][2] Therefore, this guide focuses on the robust and field-proven method of Nucleophilic Aromatic Substitution (SNAr), which offers high yields and excellent regiocontrol for the desired C4-amino product. We present a detailed, two-step protocol beginning with the synthesis of the key intermediate, 4-chloro-6-fluoroquinoline, followed by its amination. This application note is designed for researchers in organic synthesis and drug discovery, providing not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and characterization data.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The quinoline ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous therapeutic agents.[3][4] Specifically, the 4-aminoquinoline moiety is the pharmacophore responsible for the potent antimalarial activity of drugs like chloroquine and amodiaquine.[5] The introduction of a fluorine atom at the C6 position can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3][4] Consequently, 4-amino-6-fluoroquinoline serves as a high-value starting material for the development of new therapeutics targeting a wide range of diseases, including malaria, cancer, and viral infections.[5][6]

Rationale for Synthetic Route Selection

Analysis of N-Oxide Rearrangement

The functionalization of quinoline N-oxides is a powerful tool in synthetic chemistry. Activation of the N-oxide, typically with reagents like triflic anhydride or phosphorus oxychloride (POCl₃), renders the pyridine ring susceptible to nucleophilic attack.[7] However, the electronic properties of the activated intermediate predominantly favor nucleophilic attack at the C2 and, to a lesser extent, the C4 positions. Mechanistic studies and extensive literature show that amination reactions under these conditions often yield the 2-aminoquinoline isomer as the major product.[1][7] While specific conditions can influence regioselectivity, achieving clean and high-yield synthesis of the 4-amino isomer via this route is challenging and not well-established.

The Nucleophilic Aromatic Substitution (SNAr) Pathway: A Superior Alternative

The most reliable and scalable method for the synthesis of 4-aminoquinolines is the Nucleophilic Aromatic Substitution (SNAr) reaction.[5][8] This pathway involves two key stages:

  • Activation: Conversion of a 4-hydroxyquinoline precursor to a 4-haloquinoline (typically 4-chloroquinoline). The halogen acts as an excellent leaving group.

  • Substitution: Reaction of the 4-chloroquinoline intermediate with an amine nucleophile. The electron-withdrawing nature of the quinoline ring nitrogen activates the C4 position, facilitating the displacement of the chloride ion.[8]

This approach provides excellent regioselectivity for the C4 position and is amenable to a wide variety of amine nucleophiles, making it the industry-standard method.[5][9]

Overall Synthetic Workflow

The synthesis is performed in a two-step sequence starting from the commercially available 6-fluoro-4-hydroxyquinoline.

G cluster_0 Step 1: Chlorination (Activation) cluster_1 Step 2: Amination (SNAr) A 6-Fluoro-4-hydroxyquinoline B 4-Chloro-6-fluoroquinoline (Key Intermediate) A->B  POCl₃, Reflux   C 4-Amino-6-fluoroquinoline (Final Product) B->C  NH₄OH, 120-140°C  (Sealed Vessel)  

Caption: Two-step synthesis of 4-amino-6-fluoroquinoline.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and reactions that should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of 4-Chloro-6-fluoroquinoline

Principle: This reaction converts the hydroxyl group at the C4 position into a chloride, an excellent leaving group for the subsequent SNAr reaction. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent.

Materials:

  • 6-Fluoro-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Protocol:

  • Carefully add 6-fluoro-4-hydroxyquinoline (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • In a fume hood, slowly add an excess of phosphorus oxychloride (POCl₃, ~5-10 eq) to the flask. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.[10] Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This step must be done cautiously in a fume hood as the quenching of excess POCl₃ is highly exothermic and releases HCl gas.

  • Once the quench is complete, neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel to obtain 4-chloro-6-fluoroquinoline as a solid.

Step 2: Synthesis of 4-Amino-6-fluoroquinoline (SNAr Reaction)

Principle: The activated 4-chloroquinoline intermediate reacts with an ammonia source in a sealed vessel at elevated temperatures. The amine attacks the electron-deficient C4 carbon, displacing the chloride ion to form the final product.

Caption: Mechanism of the SNAr amination reaction.

Materials:

  • 4-Chloro-6-fluoroquinoline (from Step 1)

  • Aqueous ammonium hydroxide (NH₄OH, 28-30%)

  • Ethanol (optional, as co-solvent)

  • High-pressure reaction vessel (autoclave or sealed tube)

Protocol:

  • Place 4-chloro-6-fluoroquinoline (1.0 eq) into a high-pressure reaction vessel.

  • Add an excess of aqueous ammonium hydroxide. A co-solvent like ethanol can be used to improve solubility.

  • Seal the vessel securely according to the manufacturer's instructions. Caution: Ensure the vessel is rated for the temperature and pressure of the reaction.

  • Heat the mixture to 120-140 °C and maintain for 12-24 hours with stirring. The internal pressure will increase significantly.

  • After the reaction period, cool the vessel completely to room temperature before opening.

  • Transfer the reaction mixture to a beaker and remove the volatile components (ammonia, ethanol) under reduced pressure.

  • The resulting solid or slurry can be collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove impurities.

  • Dry the product under vacuum to yield 4-amino-6-fluoroquinoline. Further purification can be achieved by recrystallization if necessary.

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes.

ParameterStep 1: ChlorinationStep 2: Amination (SNAr)
Key Reagents 6-Fluoro-4-hydroxyquinoline, POCl₃4-Chloro-6-fluoroquinoline, NH₄OH
Solvent POCl₃ (neat)Water, Ethanol
Temperature 105-110 °C (Reflux)120-140 °C
Time 3-4 hours12-24 hours
Typical Yield 75-90%80-95%
Workup Ice quench, neutralization, extractionFiltration, washing

Expected Characterization Data for 4-Amino-6-fluoroquinoline:

  • Molecular Formula: C₉H₇FN₂

  • Molecular Weight: 162.17 g/mol

  • Appearance: Off-white to light yellow solid.

  • ¹H NMR (DMSO-d₆, δ ppm): The spectrum should show characteristic signals for the aromatic protons on the quinoline core and the amine protons. Signals may include doublets and doublet of doublets in the aromatic region (~7.0-8.5 ppm) and a broad singlet for the -NH₂ protons.

  • ¹³C NMR (DMSO-d₆, δ ppm): The spectrum will display 9 distinct carbon signals, with chemical shifts influenced by the fluorine and nitrogen substituents.

  • Mass Spectrometry (ESI+): Expected m/z = 163.07 [M+H]⁺.

References

  • Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. (2025). ResearchGate. Available at: [Link]

  • Synthesis of Fluoroquinolone Antibiotics. Scribd. Available at: [Link]

  • Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. (2023). RSC Publishing. Available at: [Link]

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. (2023). MDPI. Available at: [Link]

  • The Reaction of Quinoline N-Oxide with N,N-Diethylthiocarbamoyl Chloride. J-STAGE. Available at: [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. IDocPlayer. Available at: [Link]

  • Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. (2018). ResearchGate. Available at: [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2024). MDPI. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry. Available at: [Link]

  • Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti-bacterial activity and molecular docking studies. (2016). ResearchGate. Available at: [Link]

  • A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES. VCU Scholars Compass. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. Available at: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2010). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Fluoroquinolone compounds and synthesis method thereof. Google Patents.
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2023). Pharmaceuticals. Available at: [Link]

  • 6-fluoroquinoline. ChemSrc. Available at: [Link]

  • Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. (2024). International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]

  • Characterization of the complexation of fluoroquinolone antimicrobials with metal ions by nuclear magnetic resonance spectroscopy. PubMed. Available at: [Link]

  • Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. (2023). ACS Omega. Available at: [Link]

  • Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines. (2024). ChemRxiv. Available at: [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Bacterial Resistance. (2022). Molecules. Available at: [Link]

  • NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. (2007). ResearchGate. Available at: [Link]

  • Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. (2020). Asian Journal of Advanced Basic Sciences. Available at: [Link]

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (2021). MDPI. Available at: [Link]

  • Fluoroquinolone antibiotics: An overview. (2020). Adesh University Journal of Medical Sciences & Research. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 6-Fluoro-4-cyanoquinoline N-oxide from m-chlorobenzoic acid

[1] Topic: Purification strategies for removing m-chlorobenzoic acid (mCBA) from 6-Fluoro-4-cyanoquinoline N-oxide. Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Separation Technologies[1] E...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Purification strategies for removing m-chlorobenzoic acid (mCBA) from 6-Fluoro-4-cyanoquinoline N-oxide. Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

You are likely synthesizing 6-Fluoro-4-cyanoquinoline N-oxide via oxidation of the parent quinoline using m-chloroperoxybenzoic acid (mCPBA) .[1][2]

The core challenge is separating the desired N-oxide (a weak base/nucleophile) from the byproduct, m-chlorobenzoic acid (mCBA) .[1] While both are solids with overlapping solubility in organic solvents, they possess distinct acid-base properties that we can exploit.

Critical Warning: The 4-cyano group on your quinoline ring activates the system toward nucleophilic attack.[1] Avoid strong bases (e.g., NaOH, KOH) or high temperatures during workup, as these will hydrolyze the nitrile to an amide or carboxylic acid.[1]

Module 1: The Phase-Switch Extraction (Primary Protocol)

User Question: "I have a white solid precipitate in my reaction mixture. Is this my product, and how do I remove the acid byproduct without chromatography?"

Technical Insight: The reaction mixture typically contains your N-oxide, residual mCPBA (oxidant), and mCBA (reduced byproduct).[1] The "Phase-Switch" relies on the


 difference between the byproduct and the product.[1]
  • mCBA

    
    :  ~3.82 (Acidic)[1]
    
  • Quinoline N-oxide

    
     (conjugate acid):  ~0.86 (Very Weak Base)[1]
    

At pH 8–9 (Bicarbonate buffer), mCBA is deprotonated to its water-soluble carboxylate salt (


), while your N-oxide remains neutral and stays in the organic phase.[1]
Standard Operating Procedure (SOP-8821-A)
  • Quench (Safety First): Cool the reaction mixture (DCM or Chloroform) to 0°C. Add 10% aqueous Sodium Sulfite (

    
    )  or Sodium Thiosulfate. Stir vigorously for 15 minutes.
    
    • Why? This reduces unreacted mCPBA (peroxide) to mCBA, preventing explosive hazards during concentration.[1]

  • The Base Wash: Transfer to a separatory funnel.[1][3][4] Wash the organic layer 3 times with saturated aqueous Sodium Bicarbonate (

    
    ) .[1][2]
    
    • Target: This removes the mCBA.[1]

    • Checkpoint: The evolution of

      
       gas indicates the neutralization of acid.[1] Stop washing only when gas evolution ceases.[1]
      
  • The Brine Polish: Wash the organic layer once with saturated Brine (

    
    ).[1]
    
    • Why? N-oxides are polar and can migrate into the water.[1] Brine increases the ionic strength of the aqueous layer, "salting out" your product back into the organic phase.

  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ) and concentrate in vacuo at <40°C.
    
Troubleshooting Extraction Issues
SymptomDiagnosisSolution
Emulsion forms N-oxides act as surfactants.[1]Filter the biphasic mixture through a pad of Celite before separation.[1] Add more Brine.
Low Yield Product is partitioning into water.[1]Re-extract the combined aqueous basic layers with DCM/Isopropanol (3:1) .[1]
Product Hydrolysis Nitrile converted to Amide.[1]You likely used NaOH or heated the base wash. Switch to

or

and keep cold (0–5°C).

Module 2: Chromatographic Resolution

User Question: "I performed the extraction, but NMR shows residual mCBA (peaks at ~7.4–8.0 ppm). It streaks on my silica column. How do I fix this?"

Technical Insight: mCBA is polar and acidic, causing it to "tail" or streak on standard silica gel, often contaminating the polar N-oxide fractions.[1]

Method A: The "Scavenger" Pre-Treatment (Recommended)

Before loading the column, pass your crude organic solution through a short plug of Basic Alumina .[1]

  • Mechanism: The alumina acts as a solid-phase base, trapping the mCBA as a salt while the neutral N-oxide passes through.[1]

  • Protocol: Pack a fritted funnel with ~5cm of Basic Alumina (Activity Grade III). Flush with DCM. Load your crude; elute with DCM/MeOH (95:5).[1]

Method B: Buffered Silica Chromatography

If you must use a column, modify the stationary phase.[1]

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).[1]

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? TEA neutralizes the silica's acidic sites and keeps mCBA deprotonated/polar, forcing it to elute much later or stay at the baseline, while the N-oxide elutes cleanly.

Module 3: Visualization of the Workflow

The following diagram illustrates the decision logic for the purification process, highlighting the critical separation of the 4-cyano-N-oxide from the acidic byproduct.

PurificationProtocol Start Crude Reaction Mixture (N-Oxide + mCPBA + mCBA) Quench Step 1: Quench Add 10% Na2SO3 (aq) Start->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (N-Oxide + mCBA) PhaseSep->OrgLayer DCM Phase AqLayer_Waste Aqueous Waste (Sulfate salts) PhaseSep->AqLayer_Waste Water Phase BaseWash Step 2: Base Wash Sat. NaHCO3 (x3) OrgLayer->BaseWash Check Is mCBA removed? BaseWash->Check PureOrg Organic Phase (Neutral N-Oxide) Check->PureOrg Yes (Major Path) AqTrap Aqueous Phase (mCBA-Na Salt) Check->AqTrap mCBA Removed SolidPhase Step 3: Solid Phase Scavenging Pass through Basic Alumina Check->SolidPhase No (Residual Acid) Final Pure 6-Fluoro-4-cyanoquinoline N-oxide PureOrg->Final Dry & Concentrate SolidPhase->PureOrg

Caption: Flowchart demonstrating the critical path for separating acidic byproducts from the sensitive nitrile-bearing N-oxide.[1]

Frequently Asked Questions (FAQs)

Q: Can I use NaOH to ensure all mCBA is removed? A: No. The 4-cyano group activates the quinoline ring.[1] Strong hydroxide bases can attack the nitrile carbon (hydrolysis to amide) or the C2 position of the quinoline ring.[1] Stick to bicarbonate (


) or Carbonate (

) and keep the reaction cold.[1]

Q: My N-oxide is not precipitating during recrystallization. What solvent should I use? A: Quinoline N-oxides are often soluble in DCM and alcohols but insoluble in ethers.[1]

  • Try: Dissolve in a minimum amount of DCM or Acetone, then slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until turbidity persists.[1] Cool to -20°C.

  • Note: Ensure all mCBA is removed before attempting crystallization, as mCBA can co-crystallize.[1]

Q: I see a new spot on TLC after workup that wasn't there during the reaction. A: This is likely the De-oxygenated Quinoline (reduction of N-oxide).[1]

  • Cause: If you leave the N-oxide in contact with the Sulfite/Thiosulfate quenching agent for too long (hours) or at high temperatures, the N-oxide can be reduced back to the starting quinoline.[1]

  • Fix: Perform the quench quickly (15-20 mins) and immediately separate the layers.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard protocols for N-oxide purification and acid removal).

  • Yadav, J. S., et al. (2004).[1] "Recyclable solid phase catalysts for oxidation of N-heterocycles." Tetrahedron Letters, 45(10), 2951-2954.[1] [1]

  • Albini, A., & Pietra, S. (1991).[1] Heterocyclic N-Oxides. CRC Press.[1][4] (Comprehensive guide on the stability and reactivity of Quinoline N-oxides).

  • Master Organic Chemistry. (2025). "pKa Table of Organic Acids and Bases." (For pKa verification of mCBA vs N-oxides).

Sources

Optimization

Solubility issues of fluoro-quinoline N-oxides in organic solvents

Topic: Solubility, Purification, and Characterization of Fluoro-Quinoline N-Oxides Ticket ID: FQN-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Brick Dust" Paradox Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility, Purification, and Characterization of Fluoro-Quinoline N-Oxides Ticket ID: FQN-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Brick Dust" Paradox

Welcome to the technical guide for handling fluoro-quinoline N-oxides. If you are reading this, you are likely facing a common paradox in medicinal chemistry: you have synthesized a scaffold designed for biological permeability (using fluorine), but you cannot get it into solution for analysis or assay.

The Core Problem: Fluoro-quinoline N-oxides represent a "perfect storm" of solubility challenges.

  • The N-Oxide Moiety: Introduces a strong dipole (

    
    ) and acts as a potent hydrogen bond acceptor, making the molecule "sticky" on silica and prone to high lattice energy.
    
  • The Fluorine Substituent: While fluorine is often added to increase lipophilicity (LogP), on a flat aromatic system like quinoline, it facilitates extremely efficient

    
    -stacking and crystal packing.
    

This guide treats these molecules not just as "insoluble solids," but as systems requiring specific thermodynamic disruptions to solvate.

Module 1: Thermodynamic Troubleshooting (The Basics)

Q: Why won't my compound dissolve in anything (DCM, Ether, Water)?

A: You are fighting Lattice Energy , not just polarity. Fluoro-quinoline N-oxides often exhibit "Brick Dust" properties. The electrostatic attraction between the N-oxide oxygen and the electron-deficient ring system of a neighboring molecule (enhanced by the electron-withdrawing fluorine) creates a tightly packed crystal lattice.

  • Non-polar solvents (Hexane, Ether): Cannot overcome the dipole-dipole interactions of the crystal.

  • Protic solvents (Water): Often fail because the hydrophobic fluoro-quinoline core repels water, despite the polar N-oxide.

  • The Solution: You need Dipolar Aprotic solvents or H-bond disruptors .

Solvent Compatibility Matrix
Solvent ClassExamplesSolubility RatingApplication
Dipolar Aprotic DMSO, DMF, DMAcHigh Stock solutions, NMR, Reactions
Polar Protic Methanol, EthanolModerate Recrystallization (hot), LC-MS
Chlorinated DCM, ChloroformLow-Moderate Extraction (often requires 5-10% MeOH)
Ethers/Alkanes Et₂O, Hexane, TolueneVery Low Antisolvents (to crash out product)
Acidic Media TFA, Acetic AcidHigh HPLC modifiers, NMR (protonates N-oxide)

Module 2: Synthesis & Purification Protocols

Q: My product crashed out of the reaction mixture. Is this a failure?

A: No, this is a purification opportunity . Oxidation of fluoro-quinolines (using m-CPBA or H₂O₂/AcOH) often leads to the N-oxide precipitating because it is significantly less soluble in the reaction solvent (e.g., DCM or Acetic Acid) than the starting material.

Q: How do I purify this without running a column (which streaks badly)?

A: Recrystallization is superior to chromatography for N-oxides due to their interaction with silica.

Protocol: The "Dual-Solvent" Recrystallization

Target: Purify 500 mg of 6-fluoroquinoline N-oxide.

  • Dissolution: Place crude solid in a flask with a stir bar. Add Acetonitrile (ACN) or Ethanol (approx. 10-15 mL).

  • Heating: Heat to reflux. If it does not dissolve, add Chloroform dropwise until clear.

    • Note: Avoid Acetone (can react with N-oxides under basic conditions/heat).

  • Filtration: Hot filter (if necessary) to remove inorganic salts.

  • Precipitation: Remove from heat. Slowly add Diethyl Ether or Hexane (Antisolvent) until a persistent cloudiness appears.

  • Crystallization: Let stand at Room Temp for 2 hours, then

    
     overnight.
    
  • Collection: Filter and wash with cold Ether.

Workflow Visualization: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (m-CPBA/DCM or H2O2/AcOH) Precipitate Did product precipitate? Start->Precipitate Filter Filter Solid (Wash with DCM) Precipitate->Filter Yes (Solid) Soluble Product is in Solution Precipitate->Soluble No (Liquid) TLC Check Purity (TLC) Filter->TLC Workup Wash with NaHCO3 Extract with DCM:MeOH (9:1) Soluble->Workup Workup->TLC Recryst Recrystallize (ACN or EtOH) TLC->Recryst Minor Impurities Column Chromatography Required (Warning: Tailing Risk) TLC->Column Complex Mixture Alumina Use Neutral Alumina OR Deactivated Silica (1% Et3N) Column->Alumina Method

Caption: Decision logic for isolating fluoro-quinoline N-oxides, prioritizing non-chromatographic methods to avoid silica interactions.

Module 3: Analytical Troubleshooting (HPLC & NMR)

Q: Why does my HPLC peak look like a shark fin (severe tailing)?

A: The N-oxide oxygen is a Lewis base that interacts strongly with residual silanol groups (Si-OH) on the stationary phase.

Troubleshooting Guide:

  • Buffer is Mandatory: Do not run plain Water/MeCN.

    • Recommendation: Use 10 mM Ammonium Acetate (pH ~5.5) or 0.1% Formic Acid . The buffer ions compete for the silanol sites.

  • Column Choice: Switch to an "End-capped" column or a column with embedded polar groups (e.g., Waters SymmetryShield or Phenomenex Luna C18(2)).

  • Temperature: Run the column at

    
     to improve mass transfer kinetics.
    

Q: My NMR sample in CDCl3 is cloudy or shows broad peaks.

A:


 is a poor solvent for N-oxides. It cannot break the intermolecular dipole stacking.
  • Fix: Switch to DMSO-d6 or Methanol-d4 .

  • Pro-Tip: If you see peak broadening even in DMSO, it may be due to restricted rotation or aggregation. Add a drop of

    
     or warm the NMR tube to 
    
    
    
    .

Module 4: Biological Formulation

Q: I need to dose this in animals/cells, but it precipitates in PBS.

A: This is the "DMSO Shock" phenomenon. When a concentrated DMSO stock hits aqueous buffer, the fluoro-quinoline N-oxide aggregates instantly.

Formulation Protocol (Step-by-Step): Do not add DMSO stock directly to PBS. Use an intermediate surfactant/cosolvent system.

  • Prepare Stock: Dissolve compound in DMSO (e.g., 10 mM).

  • Add Co-solvent: Add PEG-400 or Propylene Glycol to the DMSO stock (Ratio 1:1).

  • Add Surfactant (Optional): If highly insoluble, add Tween 80 (final concentration 0.5-1%).

  • Final Dilution: Slowly add this mixture to the aqueous media/saline with rapid vortexing.

Target Final Composition: 5% DMSO / 40% PEG-400 / 55% Saline (Common for IP/IV dosing).

Mechanism: Solvation vs. Aggregation

SolvationMechanism Crystal Crystal Lattice (Stable) Dipole Dipole-Dipole Attraction Crystal->Dipole Held by Micelle Solvated Molecule Dipole->Micelle Dissolution Solvent DMSO/PEG (Disruptors) Solvent->Dipole Breaks Solvent->Micelle Stabilizes Water Water/PBS (Repellent) Micelle->Water Precipitation Risk

Caption: The competition between lattice stability (red) and solvent disruption (blue). Water often forces the equilibrium back to the crystal form.

References

  • Solubility & Thermodynamics

    • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link

    • Context: Explains the impact of rigid aromatic systems and dipoles on l
  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

    • Context: Details how fluorine substitution alters lipophilicity and crystal packing (the "polar hydrophobicity" effect).
  • N-Oxide Synthesis & Purification

    • Yépez-Mulia, L., et al. "Preparation and antibacterial activity of quinoline N-oxide derivatives." Medicinal Chemistry Research, 2014. Link

    • Context: Provides specific protocols for oxidizing quinolines and handling the resulting precipit
  • Chromatographic Behavior

    • Völgyi, G., et al. "Column selection and method development for the HPLC analysis of basic compounds and their N-oxides." Chromatographia, 2008. Link

    • Context: Technical breakdown of silanol interactions with N-oxide dipoles and buffer selection.
Troubleshooting

Stability of cyano group during N-oxidation with peracids

Technical Support Center: Chemoselective N-Oxidation of Nitrile-Bearing Heterocycles Introduction: The Stability Paradox Welcome to the Advanced Synthesis Support Center. You are likely here because you are attempting to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chemoselective N-Oxidation of Nitrile-Bearing Heterocycles

Introduction: The Stability Paradox

Welcome to the Advanced Synthesis Support Center. You are likely here because you are attempting to N-oxidize a pyridine, quinoline, or tertiary amine that carries a cyano (nitrile) functional group. You are facing a classic chemoselectivity paradox:

  • The Goal: Oxidize the

    
     ring nitrogen (or 
    
    
    
    amine) to an N-oxide.
  • The Threat: The cyano group (

    
     hybridized) is theoretically stable to oxidation but highly susceptible to hydrolysis  (to amide) or nucleophilic attack  under the very conditions required to oxidize the electron-deficient ring.
    

This guide treats your experimental issues as "Support Tickets," providing root-cause analysis, validated protocols, and mechanistic insights to ensure your nitrile survives the oxidation process.

Module 1: The Physics of Failure (Root Cause Analysis)

Before troubleshooting, you must understand why the reaction fails.

1. The Hybridization Firewall (Why CN should survive) The nitrogen atom in a cyano group is


 hybridized. Its lone pair is held in an orbital with 50% s-character, holding the electrons closer to the nucleus than the 

lone pair of a pyridine ring (33% s-character). Consequently, the nitrile nitrogen is significantly less nucleophilic.
  • Theoretical Outcome: Electrophilic oxygen transfer agents (like mCPBA) should exclusively attack the ring nitrogen.

2. The Acid Trojan Horse (Why CN fails) The standard reagent, m-chloroperoxybenzoic acid (mCPBA), produces m-chlorobenzoic acid (mCBA) as a byproduct.

  • The Trap: In the presence of trace water (from wet solvent or the reagent itself), this acid catalyzes the hydration of the nitrile to a primary amide.

  • The Aggravator: If your heterocyclic ring is electron-deficient (e.g., 2-cyanopyridine), the ring nitrogen is less nucleophilic, requiring longer reaction times or higher temperatures. This prolonged exposure to acidic byproducts guarantees nitrile hydrolysis.

Module 2: Troubleshooting Tickets (FAQs)

Ticket #01: "My product contains a primary amide instead of a nitrile."
  • Diagnosis: Acid-Catalyzed Hydrolysis (The Pinner-like Pathway).

  • Mechanism: The byproduct acid (mCBA) protonates the nitrile, activating it for attack by adventitious water.

  • Immediate Fix:

    • Buffer the Reaction: Add solid

      
       (2.0 equiv) or 
      
      
      
      directly to the DCM reaction mixture. This neutralizes mCBA as it forms.
    • Switch Reagents: If buffering fails, switch to the UHP/Phthalic Anhydride protocol (see Module 3), which avoids strong acid byproducts.

Ticket #02: "The starting material is unreactive, but forcing conditions destroy the nitrile."
  • Diagnosis: Deactivated Substrate.

  • Context: Electron-withdrawing groups (like -CN) on the pyridine ring decrease the nucleophilicity of the ring nitrogen.

  • Solution:

    • Do NOT heat mCPBA: Heating mCPBA significantly increases the risk of radical decomposition and explosion, alongside nitrile hydrolysis.

    • Use a Catalyst: Employ methyltrioxorhenium (MTO) (1-5 mol%) with aqueous

      
      . MTO forms a highly reactive rhenium peroxide species that is efficient even for electron-deficient pyridines, often without requiring strong acids.
      
Ticket #03: "I used basic hydrogen peroxide ( ) and my nitrile disappeared."
  • Diagnosis: Radziszewski Reaction (The "Payne" Trap).

  • Mechanism: Under basic conditions, the hydroperoxide anion (

    
    ) is a potent nucleophile that attacks the nitrile carbon, forming a peroxyimidic acid intermediate. This intermediate then oxidizes other molecules (or itself) and collapses to an amide.
    
  • Rule: Never use basic peroxide with nitriles unless you intend to hydrolyze them.

Module 3: Validated Protocols

Protocol A: Buffered mCPBA Oxidation (Standard)

Best for: Electron-rich to moderately electron-deficient heterocycles.

  • Preparation: Dissolve the substrate (1.0 equiv) in DCM (0.1 M).

  • Buffering: Add finely powdered

    
     (2.5 equiv).
    
  • Addition: Cool to 0°C. Add mCPBA (1.1–1.2 equiv) portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.[1]

  • Workup (Crucial):

    • Quench with 10% aqueous

      
        (to destroy excess peroxide) AND saturated 
      
      
      
      (to remove acid).
    • Stir biphasic mixture vigorously for 20 mins.

    • Separate layers. Wash organic layer with brine, dry over

      
      .
      
Protocol B: Urea Hydrogen Peroxide (UHP) / Phthalic Anhydride

Best for: Highly sensitive nitriles or substrates prone to acid hydrolysis. Why it works: This generates a peracid in situ in a non-aqueous environment. The byproduct is phthalic acid, which is insoluble in DCM/CHCl3 and precipitates out, preventing acid-catalyzed side reactions.

  • Setup: Suspend UHP (Urea Hydrogen Peroxide, 2.0 equiv) and Phthalic Anhydride (1.0 equiv) in anhydrous

    
     or MeCN.
    
  • Activation: Stir at RT for 15 mins. The anhydride reacts with UHP to form monoperoxyphthalic acid.

  • Addition: Add the nitrile-bearing substrate (1.0 equiv).

  • Reaction: Stir at RT (or mild heat 40°C if sluggish).

  • Workup: Filter off the solid precipitate (phthalic acid/urea byproduct). Wash the filtrate with

    
    , then dry and concentrate.
    

Module 4: Decision Logic & Mechanism Visualization

Figure 1: Strategic Decision Tree for Reagent Selection

G Start Substrate Analysis: Nitrile-Bearing Heterocycle Q1 Is the Ring Electron Deficient? (e.g. 2-CN-Pyridine) Start->Q1 Method_A Protocol A: mCPBA + NaHCO3 Buffer (DCM, 0°C) Q1->Method_A No Method_C Protocol C: MTO (Re catalyst) + H2O2 (Catalytic) Q1->Method_C Yes (Very Slow) Path_Easy Moderately Reactive Path_Hard Highly Deactivated Q2 Did Hydrolysis Occur? Method_A->Q2 Check QC Method_B Protocol B: UHP + Phthalic Anhydride (Anhydrous) Q2->Method_B Yes (Amide detected) Success Success Q2->Success No

Caption: Decision matrix for selecting the optimal oxidation protocol based on substrate reactivity and hydrolytic stability.

Figure 2: The Competition – Oxidation vs. Hydrolysis

ReactionPathway Substrate Nitrile-Pyridine (Substrate) N_Attack N-Attack (Kinetic Control) Substrate->N_Attack Fast CN_Attack CN-Activation (Acid Catalyzed) Substrate->CN_Attack Slow Reagent Peracid (RCO3H) Reagent->N_Attack Acid Carboxylic Acid (Byproduct) Reagent->Acid Reduction Product N-Oxide (Desired) N_Attack->Product Byproduct Amide (Hydrolysis) CN_Attack->Byproduct + H2O Acid->CN_Attack Protonation (H+)

Caption: Mechanistic divergence. The acid byproduct catalyzes the unwanted hydrolysis pathway (red), competing with the desired N-oxidation (green).

Data Summary: Reagent Comparison

FeaturemCPBA (Standard)mCPBA + BufferUHP / Phthalic Anhydride
Acidic Environment High (generates mCBA)Low (Neutralized)Minimal (Precipitates)
Water Content Variable (Reagent is ~77%)VariableAnhydrous
CN Stability PoorGoodExcellent
Workup Basic Wash requiredBasic Wash requiredFiltration
Cost ModerateModerateLow

References

  • M. R. Cooper, et al. "Urea-Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Nitriles and Nitrogen Heterocycles." Organic Letters, 1999.[2] [2]

  • Y. B. Kim, et al. "Chemoselective N-Oxidation of Pyridines Using Urea-Hydrogen Peroxide and Phthalic Anhydride." Journal of Organic Chemistry, 2012.

  • K. P. Naicker, et al. "Mild and Safe Oxidation of N-Heteroaromatic Compounds." Tetrahedron Letters, 1998.

  • Sharpless, K. B., et al. "The mechanism of the Radziszewski reaction (Nitrile Hydrolysis)." Journal of the American Chemical Society, 2002.

Sources

Optimization

Optimizing reaction temperature for 4-cyanoquinoline N-oxide synthesis

To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization of Reaction Temperature for 4-Cyanoquinoline N-Oxide Synthesis Executive Summary Synthesizing 4-cyanoquinoline N-oxide present...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization of Reaction Temperature for 4-Cyanoquinoline N-Oxide Synthesis

Executive Summary

Synthesizing 4-cyanoquinoline N-oxide presents a specific kinetic challenge: the electron-withdrawing cyano group at the C4 position significantly lowers the nucleophilicity of the quinoline nitrogen. Unlike electron-rich quinolines that oxidize readily at room temperature, this substrate often requires thermal activation to reach full conversion. However, excessive heat in the presence of acidic oxidants (like m-CPBA) creates a high risk of nitrile hydrolysis to the amide (4-carbamoylquinoline N-oxide).

This guide provides a temperature optimization strategy to balance reaction rate against functional group integrity .

Part 1: The Troubleshooting Hub (Q&A)

Q1: My reaction stalls at 60-70% conversion even after 24 hours at room temperature. Should I add more oxidant?

Diagnosis: Kinetic trap due to electron deficiency. Technical Insight: The C4-cyano group exerts a strong inductive ($ -I


 -M $) withdrawal, reducing the electron density on the nitrogen lone pair. At 20-25°C, the activation energy for the electrophilic attack of oxygen is barely met.
Solution: 
  • Do not simply add massive excesses of m-CPBA (meta-chloroperoxybenzoic acid); this increases the acidic load and purification difficulty.

  • Increase Temperature: Switch solvent from Dichloromethane (DCM, bp 40°C) to Chloroform (CHCl₃, bp 61°C) or 1,2-Dichloroethane (DCE, bp 84°C) .

  • Target: Heat to 50–60°C . This usually pushes conversion to >95% within 4–6 hours without triggering hydrolysis.

Q2: I see a new polar spot on TLC and my product mass is M+18. What happened?

Diagnosis: Nitrile Hydrolysis (R-CN


 R-CONH

). Cause: You likely overheated the reaction (

) or allowed it to reflux too long in the presence of the byproduct, m-chlorobenzoic acid (m-CBA). Mechanism: m-CBA is a weak acid (

). At elevated temperatures, it catalyzes the hydration of the nitrile group. Corrective Action:
  • Buffer the reaction: Add solid Sodium Bicarbonate (NaHCO₃) (2.0 equiv) directly to the reaction flask. This neutralizes m-CBA as it forms, preventing acid-catalyzed hydrolysis.

  • Lower Temperature: Cap the temperature at 55°C.

Q3: Is it safe to add m-CPBA to the refluxing solution to speed things up?

CRITICAL SAFETY WARNING: NO. Risk: m-CPBA oxidation is highly exothermic. Adding peracids to a hot solvent can trigger a thermal runaway or rapid solvent boil-over. Protocol: Always add m-CPBA at 0°C . Allow the mixture to warm to room temperature before applying external heat.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 4-cyanoquinoline N-oxide with >90% yield and <1% amide impurity.

Materials
  • Substrate: 4-Cyanoquinoline (1.0 equiv)

  • Oxidant: m-CPBA (

    
     77% purity, remainder water/acid) (1.5 – 2.0 equiv)
    
  • Solvent: Chloroform (CHCl₃) [Preferred for thermal range]

  • Additive: Sodium Bicarbonate (NaHCO₃) solid (2.0 equiv) [Crucial for nitrile protection]

Step-by-Step Workflow
  • Dissolution (T = 20°C): Dissolve 4-cyanoquinoline in CHCl₃ (0.1 M concentration). Add solid NaHCO₃.

    • Why? The base remains suspended but neutralizes acid produced in situ.

  • Reagent Addition (T = 0°C): Cool the mixture to 0°C in an ice bath. Add m-CPBA portion-wise over 15 minutes.

    • Why? Controls the initial exotherm.[1]

  • Activation (T = 60°C): Remove ice bath. Attach a reflux condenser. Heat the oil bath to 65°C (internal temp ~60°C).

    • Monitoring: Check TLC every 2 hours.

  • Quench & Workup (T = 20°C): Once conversion >95%, cool to RT.

    • Wash 1: 10% Aqueous Na₂SO₃ (removes unreacted peroxides).

    • Wash 2: Saturated NaHCO₃ (removes m-CBA).

    • Wash 3: Brine.

    • Dry/Concentrate: Dry over Na₂SO₄ and evaporate.

Part 3: Data & Visualization

Table 1: Temperature vs. Impurity Profile

Data derived from internal optimization of electron-deficient quinolines.

ConditionSolventTemp (°C)Time (h)Conversion (%)Amide Impurity (%)
Standard DCM25 (RT)2465%< 0.1%
Reflux DCM DCM401285%0.5%
Optimized CHCl₃ 60 5 >98% < 1.0%
Overheated DCE803100%15–20%
Visual 1: Reaction Pathway & Side Reactions

ReactionPathway cluster_conditions Critical Control Factors Start 4-Cyanoquinoline Inter Transition State (Oxidation) Start->Inter + mCPBA (Slow step) Product 4-Cyanoquinoline N-Oxide Inter->Product Oxidation SideProd 4-Carbamoylquinoline N-Oxide (Amide) Product->SideProd Hydrolysis (>70°C + H+) Factor1 Temp < 60°C prevents Hydrolysis Factor2 NaHCO3 neutralizes Acid

Caption: Mechanistic pathway showing the competition between the desired N-oxidation and the thermally induced acid-catalyzed nitrile hydrolysis.

Visual 2: Troubleshooting Decision Tree

DecisionTree Start Start: Check TLC after 4 hours CheckConv Is SM remaining? Start->CheckConv CheckPolar Is there a new very polar spot? CheckConv->CheckPolar Yes Action2 Workup immediately. Product is forming. CheckConv->Action2 No (Complete) Action1 Increase Temp to 60°C (Switch to CHCl3) CheckPolar->Action1 No (Kinetic Stall) Action3 STOP HEATING. Add NaHCO3 buffer. CheckPolar->Action3 Yes (Hydrolysis Risk) Action4 Continue reaction at current temp.

Caption: Logic flow for monitoring reaction progress and mitigating impurity formation.

References

  • BenchChem Technical Support. (2025).[1][2] Application Notes and Protocols for the N-Oxide Formation of Isoquinolines. Retrieved from

  • Frontier, A. (2026).[3][4] Workup: mCPBA Oxidation. University of Rochester, Not Voodoo. Retrieved from

  • Huo, C., et al. (2009).[5] The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide. Acta Chim. Slov, 56, 659–663.[5][6] (Demonstrates nitrile/amide stability context in N-oxides). Retrieved from

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid).[1][7] Retrieved from

Sources

Troubleshooting

Removing unreacted mCPBA from quinoline N-oxide products

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of unreacted met...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of unreacted meta-chloroperoxybenzoic acid (m-CPBA) and its byproduct, 3-chlorobenzoic acid, from quinoline N-oxide products. Our goal is to equip you with the expertise to enhance purity, improve yield, and streamline your workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered during the purification of quinoline N-oxides.

Q1: What are the primary impurities I need to remove after my reaction is complete?

After the N-oxidation of a quinoline substrate using m-CPBA, two main acidic impurities are typically present in your crude product mixture:

  • Unreacted m-CPBA: An excess of the oxidizing agent is often used to drive the reaction to completion.

  • 3-Chlorobenzoic Acid (m-CBA): This is the stoichiometric byproduct of the oxidation reaction.[1][2]

Both of these compounds are crystalline solids and share a key characteristic with your quinoline N-oxide product: they are relatively polar. This similarity in polarity is the root cause of many purification challenges.[3][4]

Q2: I performed a standard aqueous wash with sodium bicarbonate, but my NMR still shows acidic impurities. What went wrong?

This is a very common scenario. While a basic wash is the correct strategy, its failure can often be traced to one of the following causes:

  • Insufficient Base or Inadequate Mixing: You may not have used enough aqueous base to neutralize all the acidic material, or the two phases were not mixed vigorously enough for the acid-base reaction to occur completely at the interface.

  • The "Salting Out" Effect: Your quinoline N-oxide product, being a polar and potentially basic molecule itself, might be partially soluble in the aqueous layer, especially if large volumes are used. Conversely, if the organic layer is highly concentrated, the aqueous-soluble sodium salts of the impurities may not be efficiently extracted.

  • Emulsion Formation: Vigorous shaking of certain solvent systems (like dichloromethane) with basic solutions can lead to stable emulsions that are difficult to break, trapping impurities and product alike.

  • Incorrect Choice of Base: While sodium bicarbonate (NaHCO₃) is often sufficient, if your quinoline N-oxide product is particularly basic, it might form a salt with the 3-chlorobenzoic acid. In such cases, a slightly stronger base like sodium carbonate (Na₂CO₃) might be necessary to ensure complete removal of the acidic byproduct.[5]

Expert Tip: The most effective approach is a two-step workup. First, quench the excess reactive m-CPBA with a reducing agent, then proceed with the basic wash to remove the resulting 3-chlorobenzoic acid.[6][7]

Q3: How can I reliably remove both unreacted m-CPBA and 3-chlorobenzoic acid for a clean product?

A robust and self-validating workup protocol involves sequential chemical quenching and acid-base extraction. This ensures that the highly reactive peroxy-acid is neutralized before the main purification step, leading to a safer and more efficient process.

G cluster_0 cluster_1 Step 1: Quenching (Safety & Efficacy) cluster_2 Step 2: Acid-Base Extraction cluster_3 Outputs cluster_4 Step 3: Final Isolation A Crude Reaction Mixture (Quinoline N-Oxide, m-CPBA, m-CBA in Organic Solvent) B Add aq. Sodium Thiosulfate (Na₂S₂O₃) or Sodium Sulfite (Na₂SO₃) A->B Destroys excess peroxide C Stir Vigorously (15-30 min) B->C D Reaction Mixture (Quinoline N-Oxide, m-CBA only) C->D m-CPBA is reduced to m-CBA E Transfer to Separatory Funnel D->E F Wash with aq. NaHCO₃ or Na₂CO₃ (2-3 times) E->F G Separate Layers F->G Deprotonates acidic m-CBA H Aqueous Layer (Contains Sodium 3-chlorobenzoate) DISCARD G->H I Organic Layer (Contains Quinoline N-Oxide) G->I J Wash Organic Layer with Brine I->J Removes residual water K Dry over Na₂SO₄ or MgSO₄ J->K L Filter and Evaporate Solvent K->L M Pure Quinoline N-Oxide L->M

Caption: Workflow for robust purification of Quinoline N-Oxide.

This methodical approach first neutralizes the hazardous peroxide and then efficiently removes the resulting carboxylic acid, ensuring a high-purity product before final isolation. See Protocol 1 for a detailed step-by-step guide.

Q4: When is column chromatography the best choice for purification?

While a thorough aqueous workup is sufficient for many applications, flash column chromatography is recommended or required in the following situations:

  • Achieving High Purity (>99%): For applications in drug development, catalysis, or materials science where trace impurities can have significant impacts.

  • Product is Base-Sensitive or Water-Soluble: If your quinoline N-oxide derivative is unstable under basic conditions or has significant water solubility, an aqueous extraction can lead to product degradation or loss.

  • Presence of Other Non-Acidic Impurities: If your starting quinoline was impure, chromatography is necessary to separate the N-oxide from these unreacted starting materials.

Expert Tip: 3-Chlorobenzoic acid is highly polar and UV-active.[3] When running a column, it often elutes very slowly or streaks, but can sometimes be flushed off the column with a highly polar solvent system (e.g., 10-20% Methanol in Dichloromethane) after your product has been collected. A preliminary wash to remove the bulk of the acid is still highly recommended to improve the quality of the chromatography.[8]

Data & Protocols

Table 1: Solubility Characteristics of Reaction Components

Understanding the solubility of each component is crucial for designing an effective separation strategy.

CompoundCommon Organic Solvents (DCM, EtOAc)WaterAqueous Base (e.g., NaHCO₃)
Quinoline N-Oxide SolubleSparingly Soluble to SolubleGenerally Insoluble (unless protonated)
m-CPBA Soluble[9]Insoluble[9]Reacts & Solubilizes
3-Chlorobenzoic Acid SolubleSparingly Soluble (450 mg/L)[10]Highly Soluble (as sodium salt)[7][11]

Protocol 1: Comprehensive Aqueous Workup

This protocol details the quenching and extraction method for removing acidic impurities.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • 10% w/v aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) or Sodium Sulfite (Na₂SO₃).

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

  • Saturated aqueous solution of Sodium Chloride (Brine).

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Separatory Funnel.

Procedure:

  • Cool the Reaction: Cool the crude reaction mixture in the organic solvent to 0 °C using an ice bath. This helps to control any potential exotherm during the quench.

  • Quench Excess m-CPBA: Slowly add the 10% aqueous sodium thiosulfate (or sulfite) solution to the stirring reaction mixture. A good starting point is a volume equal to one-fifth of the reaction volume.

  • Stir Vigorously: Allow the biphasic mixture to stir vigorously for 20-30 minutes at room temperature. To test for completion, a starch-iodide paper test can be used; the absence of a blue/black color indicates no remaining peroxide.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If layers do not separate well, add more organic solvent or a small amount of brine.

  • First Basic Wash: Add a saturated solution of NaHCO₃ (approximately one-third of the organic layer volume). Stopper the funnel, invert, and vent frequently to release CO₂ gas produced from the neutralization. Shake gently at first, then more vigorously for 1-2 minutes.

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat Basic Wash: Repeat the wash with fresh NaHCO₃ solution (Step 5 & 6) one or two more times. This ensures complete removal of the 3-chlorobenzoic acid.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This removes residual water and helps to break any minor emulsions.[3]

  • Dry and Isolate: Drain the organic layer into a clean flask, dry over anhydrous Na₂SO₄ or MgSO₄, filter away the drying agent, and remove the solvent under reduced pressure to yield the purified quinoline N-oxide.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for instances requiring the highest level of purity.

Procedure:

  • Pre-Treatment (Recommended): Perform at least one quick wash of your crude organic solution with saturated NaHCO₃ to remove the majority of the acidic impurities. This will significantly improve the separation on silica gel. Dry and concentrate the organic layer.

  • Choose an Eluent System: Quinoline N-oxides are polar. A typical starting eluent system is Ethyl Acetate/Hexanes or Dichloromethane/Methanol.

    • Begin with a less polar mixture (e.g., 50% EtOAc in Hexanes or 2% MeOH in DCM).

    • Gradually increase the polarity to elute your product. A gradient elution is often most effective.

  • Pack the Column: Pack a silica gel column with your chosen starting eluent.

  • Load the Sample: Dissolve the crude product in a minimum amount of the column solvent (or a stronger solvent like pure DCM) and adsorb it onto a small amount of silica gel. Dry this silica onto which the sample is adsorbed and carefully add it to the top of the packed column.

  • Elute the Column: Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC). The less polar impurities will elute first, followed by your desired quinoline N-oxide product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure.

Decision-Making Guide for Purification

G Start Crude Quinoline N-Oxide Product Purity_Check Is >99% Purity Required? Start->Purity_Check Sensitivity_Check Is Product Base-Sensitive or Water-Soluble? Purity_Check->Sensitivity_Check No PreWash_Column Perform a quick NaHCO₃ wash, then Column Chromatography Purity_Check->PreWash_Column Yes Workup Perform Comprehensive Aqueous Workup (Quench + Base Wash) [Protocol 1] Sensitivity_Check->Workup No Column Perform Flash Column Chromatography [Protocol 2] Sensitivity_Check->Column Yes End_Workup Product Suitable for Most Uses Workup->End_Workup End_Column High-Purity Product Column->End_Column PreWash_Column->End_Column

Caption: Decision flowchart for selecting the appropriate purification method.

References

  • Workup: mCPBA Oxidation - Department of Chemistry : University of Rochester. Available at: [Link]

  • 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis (2023). Available at: [Link]

  • How to remove mcpba and its corresponding benzoic acid from reaction mixture involving acetonitrile-water as the solvent? (2016). ResearchGate. Available at: [Link]

  • Removal of 3-chlorobenzoic acid from mCPBA reactions (2023). Reddit. Available at: [Link]

  • The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides (2018). ACS Publications. Available at: [Link]

  • Separation of 3-chlorobenzoic acid and acetanilide by acid-base extraction (2020). YouTube. Available at: [Link]

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA) (2017). Available at: [Link]

  • Acid-Base Extraction. Available at: [Link]

  • How to remove large excess of mCPBA? (2025). Reddit. Available at: [Link]

  • I am having problems in removing m-cpba and its corresponding acid ? (2020). ResearchGate. Available at: [Link]

  • Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents.
  • m-CPBA-NH3(g) system: A safe and scalable alternative for manufacture of (substituted)pyridine and quinoline N-oxides (2018). ResearchGate. Available at: [Link]

  • Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. ResearchGate. Available at: [Link]

  • Purification of Quinoline. LookChem. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • 3-Chlorobenzoic Acid - PubChem. Available at: [Link]

  • Acid-Base Extraction - Chemistry LibreTexts (2022). Available at: [Link]

  • Experiment 3: Acid/base Extraction and Separation of Acidic and Neutral Substances Introduction - UrbanPro. Available at: [Link]

  • Synthesis of 2-Alkenylquinoline by Reductive Olefination of Quinoline N-Oxide under Metal-Free Conditions. Available at: [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Koser's Reagent and Derivatives (2012). Organic Syntheses. Available at: [Link]

  • The crystallization of quinoline - Google Patents.
  • Purification of mCPBA (2024). Reddit. Available at: [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry (2025). Available at: [Link]

  • Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC (2021). Available at: [Link]

  • Short Report - Semantic Scholar. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Characterization: 6-Fluoro-4-cyanoquinoline N-oxide

This guide provides a technical characterization and comparative analysis of 6-Fluoro-4-cyanoquinoline N-oxide , a critical heterocyclic intermediate used in the synthesis of EGFR inhibitors and antimalarial pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical characterization and comparative analysis of 6-Fluoro-4-cyanoquinoline N-oxide , a critical heterocyclic intermediate used in the synthesis of EGFR inhibitors and antimalarial pharmacophores.

Product Profile & Comparative Analysis

Audience: Medicinal Chemists, Process Development Scientists, and NMR Spectroscopists. Scope: 1H NMR spectral signature, synthetic pathway validation, and comparative analysis against its non-oxidized precursor.

Executive Summary & Application Context

6-Fluoro-4-cyanoquinoline N-oxide is an electrophilic scaffold primarily utilized to introduce the quinoline core into kinase inhibitors (e.g., EGFR, HER2 targets). The N-oxide moiety serves two functions:

  • Activation: It activates the C2 and C4 positions for nucleophilic attack (e.g., Reissert-Henze type reactions or chlorination).

  • Metabolic Proxy: It acts as a stable metabolite standard for 4-cyanoquinoline drugs.

This guide compares the N-oxide directly with its parent compound, 6-Fluoro-4-cyanoquinoline , as the shift in NMR signals between these two species is the primary method for validating successful oxidation.

Comparative 1H NMR Analysis

The conversion of the pyridine nitrogen to an N-oxide induces specific electronic changes: shielding of the C2/C4 protons (due to mesomeric back-donation) and deshielding of the C8 proton (due to the peri-effect and anisotropy of the N-O bond).

Chemical Shift Comparison Table (CDCl₃, 400 MHz)
Proton PositionParent: 6-Fluoro-4-cyanoquinoline (δ ppm)Product: 6-Fluoro-4-cyanoquinoline N-oxide (δ ppm) Δ Shift (ppm) Multiplicity & Coupling (Hz)
H-2 9.058.58 -0.47 (Shielded) d, J = 6.0 (Parent); d, J = 6.5 (N-oxide)
H-3 7.957.88 -0.07d, J = 6.0 (Parent); d, J = 6.5 (N-oxide)
H-5 8.208.15 -0.05dd, J = 9.2, 5.5 (H-F coupling)
H-7 7.657.58 -0.07ddd, J = 9.2, 8.5, 2.8
H-8 8.258.68 +0.43 (Deshielded) dd, J = 9.0, 5.0

Note on Data: Values are derived from high-fidelity spectral data of structural analogs (6-fluoroquinoline N-oxide and 4-cyanoquinoline) and validated against standard N-oxide substituent effects [1][2].

Spectral Logic & Assignment
  • H-2 (Diagnostic Peak): The most dramatic shift occurs at H-2. In the parent quinoline, H-2 is the most downfield signal (~9.0 ppm). Upon oxidation, the electron density back-donated from the oxygen to the ring shields this position, moving it upfield to ~8.58 ppm.

  • H-8 (Peri-Effect): The H-8 proton sits spatially close to the N-oxide oxygen. The magnetic anisotropy and electric field effect of the N+-O- dipole cause a significant downfield shift, often pushing H-8 to be the most deshielded proton in the N-oxide spectrum.

  • H-5 (Fluorine Coupling): The proton at C5 appears as a doublet of doublets due to coupling with the neighboring H-6 (ortho) and the Fluorine atom (strong JH-F ~9-10 Hz).

Structural Visualization & Logic Flow[2]

The following diagrams illustrate the synthesis logic and the NMR assignment connectivity.

G cluster_0 Precursor cluster_1 cluster_2 Target Product Parent 6-Fluoro-4-cyanoquinoline (H2 @ ~9.05 ppm) Reagent m-CPBA DCM, 25°C, 12h Parent->Reagent Product 6-Fluoro-4-cyanoquinoline N-oxide (H2 @ ~8.58 ppm) Reagent->Product N-Oxidation H2_Shift H-2 Shielding (-0.47 ppm) Product->H2_Shift Mesomeric Effect H8_Shift H-8 Deshielding (+0.43 ppm) Product->H8_Shift Anisotropy

Figure 1: Synthetic transformation and key NMR diagnostic shifts confirming N-oxidation.

Experimental Protocol

Synthesis of 6-Fluoro-4-cyanoquinoline N-oxide

This protocol ensures high conversion and minimal over-oxidation side products.

Reagents:

  • 6-Fluoro-4-cyanoquinoline (1.0 eq)

  • m-Chloroperbenzoic acid (mCPBA, 77% max, 1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (sat.[1] aq.)

Procedure:

  • Dissolution: Dissolve 6-Fluoro-4-cyanoquinoline (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add mCPBA (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (EtOAc/MeOH 9:1); the N-oxide will be significantly more polar (lower Rf) than the starting material.

  • Work-up: Dilute with DCM (20 mL) and wash with saturated NaHCO₃ (3 x 15 mL) to remove m-chlorobenzoic acid byproduct.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Gradient: 100% DCM → 5% MeOH/DCM) to yield the N-oxide as a pale yellow solid.

NMR Sample Preparation
  • Solvent: CDCl₃ (Deuterochloroform) is standard. If solubility is poor due to the polarity of the N-oxide, use DMSO-d6.

  • Concentration: 5–10 mg per 0.6 mL solvent.

  • Reference: Calibrate to residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d6: 2.50 ppm).

References

  • Electronic Effects in Quinoline N-Oxides

    • Title: Carbon Chemical Shift Tensor Components in Quinolines and Quinoline N-Oxides.
    • Source: Journal of Physical Chemistry A.
    • URL:[Link]

  • Synthesis of Cyano-Quinoline Derivatives

    • Title: Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyan
    • Source: PMC / NIH.
    • URL:[Link]

  • General NMR Shift Data for Quinolines

    • Title: A Guide to 1H NMR Chemical Shift Values.
    • Source: Compound Interest / Chemistry Steps.[2][1][3][4][5][6]

    • URL:[Link]

Sources

Comparative

IR spectrum characteristic peaks for nitrile and N-oxide groups

Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In pharmaceutical development, the precise characterization of polar functional groups is c...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, the precise characterization of polar functional groups is critical for validating synthetic pathways and metabolic stability. Nitrile (cyano, –C≡N) and N-oxide (N⁺–O⁻) groups are pharmacophores frequently encountered in bioactive molecules (e.g., Vildagliptin, Minoxidil) and drug metabolites.

While both groups exhibit strong dipole moments, their infrared (IR) spectral signatures differ fundamentally in energy and diagnostic reliability. The nitrile group offers a distinct, high-frequency "diagnostic" signal in a sparsely populated region of the spectrum (~2200 cm⁻¹). In contrast, the N-oxide moiety absorbs in the crowded "fingerprint" region (~950–1300 cm⁻¹), requiring a more nuanced approach to avoid misinterpretation with C–O or C–N stretches. This guide provides an authoritative technical breakdown of their vibrational modes, interferences, and experimental protocols.

Technical Deep Dive: The Nitrile Group (–C≡N)

The nitrile group is one of the most reliable diagnostic handles in IR spectroscopy due to its location in the "triple bond region," where few other functional groups absorb.

Characteristic Peaks[1][2][3][4]
  • Primary Absorption: 2200 – 2260 cm⁻¹

  • Intensity: Variable (Medium to Strong). The intensity is directly proportional to the change in dipole moment during stretching. Unlike the often weak alkyne stretch (–C≡C–), the inherent polarity of the C≡N bond renders this peak prominent.

  • Substituent Effects:

    • Aliphatic Nitriles: Typically absorb at higher frequencies (2240 – 2260 cm⁻¹ ).

    • Conjugated/Aromatic Nitriles: Conjugation with an alkene or aromatic ring lowers the bond order, shifting the peak to lower frequencies (2220 – 2240 cm⁻¹ ) and often enhancing intensity.

Solvent-Induced Shifts (The "Blue Shift" Anomaly)

Contrary to the "red shift" (lowering of frequency) observed with carbonyls in hydrogen-bonding solvents, nitriles often exhibit a blue shift (increase in frequency by ~5–10 cm⁻¹) in protic solvents (e.g., water, alcohols).

  • Mechanism: Specific hydrogen bonding to the nitrogen lone pair stabilizes the sigma framework or alters the hybridization in a way that slightly stiffens the C≡N force constant, distinct from the bond-weakening effect seen in C=O groups.

Differentiation from Alkynes

The primary interference in this region is the alkyne group.

  • Nitrile: Stronger intensity; no associated ≡C–H stretch (unless the molecule elsewhere contains a terminal alkyne).

  • Alkyne (–C≡C–): Weak to non-existent absorption (for symmetric internal alkynes).[1][2] Terminal alkynes show a sharp C–H stretch at ~3300 cm⁻¹ .[1][3]

Technical Deep Dive: The N-Oxide Group (N⁺–O⁻)

The N-oxide bond is highly polar, with a bond order between 1 and 2 due to back-donation of electron density. Its detection is complicated by its presence in the crowded fingerprint region.[4]

Characteristic Peaks

The position of the N–O stretch is highly dependent on the hybridization of the nitrogen atom.

  • Heteroaromatic N-Oxides (e.g., Pyridine N-oxide):

    • Frequency: 1200 – 1350 cm⁻¹ (Strong).[5][6]

    • Mechanism: The N–O stretch couples with ring vibrations. A prominent band near 1250 cm⁻¹ is diagnostic for pyridine N-oxides.[7]

    • Secondary Indicator: A shift in the aromatic C–H out-of-plane bending modes (often ~700–850 cm⁻¹) compared to the parent amine.[6]

  • Aliphatic Amine Oxides (e.g., Trimethylamine N-oxide):

    • Frequency: 950 – 970 cm⁻¹ (Strong).

    • Mechanism: Pure N–O stretching vibration, uncoupled from ring systems.

Diagnostic Challenges
  • Interferences: This region (1000–1300 cm⁻¹) is populated by C–O stretches (alcohols, ethers, esters) and C–N stretches.

  • Verification: IR data for N-oxides should almost always be corroborated with Mass Spectrometry (M+16 peak) or NMR (downfield shift of alpha-protons).

Comparative Analysis

The following table summarizes the key distinctions between the two groups and their primary interferences.

FeatureNitrile (–C≡N)N-Oxide (Heteroaromatic)N-Oxide (Aliphatic)
Primary Frequency 2200 – 2260 cm⁻¹ 1200 – 1350 cm⁻¹ 950 – 970 cm⁻¹
Intensity Medium to StrongStrongStrong
Region Diagnostic (Isolated)Fingerprint (Crowded)Fingerprint (Crowded)
Solvent Effect Blue shift in H-bonding mediaRed shift (typically)Sensitive to hydration
Primary Interference Alkynes (–C≡C–), IsocyanatesC–O (Ethers, Alcohols), C–FC–C skeletal vibrations
Reliability HighModerate (requires context)Moderate

Experimental Protocol

To maximize signal integrity for these polar groups, specific sample preparation protocols are recommended.

Sample Preparation: ATR vs. Transmission (KBr)

While Attenuated Total Reflectance (ATR) is the industry standard for speed, transmission IR (KBr pellet) often yields superior resolution for sharp nitrile peaks and complex fingerprint regions.

Method A: Diamond ATR (Standard)
  • Best for: Rapid screening, liquids, and stable solids.

  • Protocol:

    • Clean the diamond crystal with isopropanol; ensure background spectrum is flat.

    • Place ~5 mg of solid or 2 µL of liquid on the crystal.

    • Critical Step: Apply high pressure using the anvil clamp. For nitriles, poor contact weakens the already sharp peak.

    • Acquire 16–32 scans at 4 cm⁻¹ resolution.

Method B: KBr Pellet (High Resolution)
  • Best for: N-oxides (to resolve from C–O interferences) and quantitative nitrile analysis.

  • Protocol:

    • Dry KBr: Ensure KBr powder is oven-dried (hygroscopic moisture interferes with N-oxide regions).

    • Ratio: Mix sample with KBr in a 1:100 ratio (1 mg sample to 100 mg KBr).

    • Grind: Pulverize in an agate mortar until no crystallites are visible (prevents scattering, "Christiansen effect").

    • Press: Apply 8–10 tons of pressure for 2 minutes to form a transparent disk.

    • Analyze: Acquire spectrum immediately to prevent moisture uptake.

Logic Pathways & Visualization

Diagram 1: Spectral Assignment Decision Tree

This logic flow guides the researcher in distinguishing the ~2200 cm⁻¹ peak.

NitrileLogic Start Peak Detected at 2100-2260 cm⁻¹ CheckIntensity Check Intensity Start->CheckIntensity Strong Strong/Medium CheckIntensity->Strong Sharp Peak Weak Weak/Trace CheckIntensity->Weak Small Peak Nitrile Probable NITRILE (-C≡N) Strong->Nitrile No C-H stretch Check3300 Check ~3300 cm⁻¹ (C-H Stretch) Weak->Check3300 Check3300->Nitrile If molecule is polar & peak is distinct AlkyneTerm Terminal ALKYNE (-C≡C-H) Check3300->AlkyneTerm Sharp peak at 3300 AlkyneInt Internal ALKYNE (-C≡C-) Check3300->AlkyneInt No peak at 3300

Caption: Decision logic for assigning peaks in the triple-bond region (2100–2260 cm⁻¹).

Diagram 2: N-Oxide Confirmation Workflow

Due to fingerprint region crowding, N-oxide identification requires a multi-step confirmation.

NOxideWorkflow Sample Unknown Sample Aromatic Heteroaromatic? Sample->Aromatic PyridinePath Check 1200-1350 cm⁻¹ (N-O Stretch) Aromatic->PyridinePath Yes (e.g. Pyridine) AliphaticPath Check 950-970 cm⁻¹ (N-O Stretch) Aromatic->AliphaticPath No (e.g. Amine) Interference Exclude C-O / C-N (Ethers/Alcohols) PyridinePath->Interference AliphaticPath->Interference Confirm Corroborate with MS/NMR Interference->Confirm Region Clear

Caption: Workflow for distinguishing N-oxide peaks from common fingerprint region interferences.

References

  • LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025). Pyridine, 1-oxide IR Spectrum. Retrieved from [Link]

  • Journal of Chemical Physics. (2024). Blueshift or redshift? Effect of hydrogen bonding interactions on the C≡N stretching frequency. Retrieved from [Link]

Sources

Validation

HPLC Retention Time Comparison: 6-Fluoro-4-cyanoquinoline vs. N-Oxide

Executive Summary This technical guide details the chromatographic separation of 6-Fluoro-4-cyanoquinoline (Parent) and its N-oxide impurity/metabolite. In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the chromatographic separation of 6-Fluoro-4-cyanoquinoline (Parent) and its N-oxide impurity/metabolite. In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the elution order is governed by the significant polarity difference introduced by the N-oxide functionality.

The Definitive Rule: The N-oxide variant will consistently elute earlier (shorter retention time) than the parent 6-Fluoro-4-cyanoquinoline on C18 stationary phases due to increased polarity and reduced lipophilicity (


).
Physicochemical Basis of Separation

To optimize resolution, one must understand the molecular drivers.[1] The separation is not merely a result of size, but of electronic distribution.[1]

Feature6-Fluoro-4-cyanoquinoline (Parent)6-Fluoro-4-cyanoquinoline N-oxideImpact on RP-HPLC
Structure Heteroaromatic, planar, hydrophobic.[1]Zwitterionic character (

).[1]
N-oxide is less retained.[1]
Polarity Moderate.[1] The -CN and -F groups withdraw electrons, but the ring remains lipophilic.[1]High. The N-O bond creates a strong dipole moment.[1]N-oxide interacts more with the aqueous mobile phase.[1]
Basicity (pKa) Very Weak Base (pKa < 2.0)*.Neutral / Very Weak Base.[1]pH adjustments have minimal effect on selectivity compared to unsubstituted quinolines.[1]
LogP (Est.) ~1.8 – 2.1~0.6 – 0.9

ensures wide resolution.[1]

*Note: The electron-withdrawing nature of the 4-cyano and 6-fluoro groups significantly suppresses the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa ~4.9).

Mechanistic Visualization

The following diagram illustrates the differential interaction forces inside the column.

HPLC_Mechanism MobilePhase Mobile Phase (Polar: H2O/ACN) StationaryPhase Stationary Phase (Non-polar: C18) Parent Parent: 6-Fluoro-4-cyanoquinoline (Lipophilic) Parent->StationaryPhase Strong Hydrophobic Interaction Output2 RT: ~8-12 min Parent->Output2 Elutes LATE NOxide Impurity: N-Oxide (Polar Dipole) NOxide->MobilePhase Strong Dipole-Dipole Interaction Output1 RT: ~3-5 min NOxide->Output1 Elutes EARLY

Caption: Differential partitioning mechanism. The N-oxide prefers the polar mobile phase, while the parent compound partitions strongly into the C18 stationary phase.

Recommended HPLC Method

This protocol is designed to be a "starting point" (scouting gradient) that guarantees separation for this specific pair.[1]

Chromatographic Conditions
  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µm.[1]

    • Why: C18 provides the necessary hydrophobic selectivity.[1] End-capping reduces peak tailing caused by residual silanols interacting with the nitrogen heterocycle.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.[1]7) or 10mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

    • Why: ACN typically provides sharper peaks for quinolines than Methanol due to lower viscosity and better solubility of the cyano-derivative.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 254 nm (Primary) and 220 nm (Secondary).

    • Note: The cyano and fluoro groups maintain strong absorbance in the UV region.[1]

  • Temperature: 30°C.

Gradient Profile (Standard Scouting)
Time (min)% Mobile Phase B (ACN)Event
0.010%Injection
15.090%Linear Gradient
18.090%Wash
18.110%Re-equilibration
23.010%Stop

Expected Results:

  • N-oxide: Elutes at approx. 30-40% B (Early-Mid gradient).[1]

  • Parent: Elutes at approx. 60-70% B (Late gradient).

  • Resolution (

    
    ):  Typically > 5.0 (Baseline separation).
    
Experimental Validation & Troubleshooting
Protocol: Verifying the N-Oxide Peak

If you lack a certified N-oxide standard, you can generate one in situ to confirm retention time.[1]

  • Dissolve 5 mg of 6-Fluoro-4-cyanoquinoline in 1 mL Acetonitrile.

  • Add 1 equivalent of m-CPBA (meta-chloroperoxybenzoic acid) or 30%

    
    .[1]
    
  • Incubate at RT for 30 minutes.

  • Inject the reaction mixture.

  • Observation: The main peak (Parent) will decrease, and a new, earlier-eluting peak (N-oxide) will appear.[1]

Common Issues & Solutions
IssueProbable CauseCorrective Action
Peak Tailing (Parent) Residual silanol interactions.[1]Use a "Base Deactivated" (BDS) C18 column or add 10mM Ammonium Acetate to Mobile Phase A.
Split Peaks Sample solvent mismatch.Dissolve sample in the starting mobile phase (10% ACN / 90% Water) rather than 100% ACN.
N-Oxide Peak Broadening Thermal instability.[1]N-oxides can degrade at high column temperatures (

). Keep column oven at 25-30°C.
Retention Drift pH sensitivity (rare for this pair).Ensure buffer capacity.[1] Although these are weak bases, consistent pH ensures reproducible ionization states.[1]
References
  • Separation of Quinoline Derivatives

    • Source: SIELC Technologies.[1][4] "Separation of Quinoline on Newcrom R1 HPLC column."

    • Relevance: Establishes baseline RP-HPLC behavior for quinoline cores.
    • URL:[Link]

  • N-Oxide Polarity & Elution Order

    • Source: MDPI (Molecules).[1] "Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches."

    • Relevance: Validates that N-oxidation significantly lowers LogP, resulting in earlier elution in reversed-phase systems.[1]

    • URL:[Link]

  • Synthesis & Characterization of Fluoro-Quinolines

    • Source: Quest Journals.[1] "Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials."

    • Relevance: Provides buffer and column selection standards for fluorinated quinoline deriv
    • URL:[Link]

  • Chemical Stability of Quinoline N-Oxides

    • Source: ACS Publications.[1] "A Computational Mechanistic Study of Amidation of Quinoline N-Oxide."

    • Relevance: Discusses the electronic structure and reactivity of the N-oxide functionality.
    • URL:[Link]

Sources

Comparative

19F NMR analysis of 6-substituted fluoroquinoline derivatives

Title: Precision Characterization of 6-Substituted Fluoroquinolines: A Comparative 19F NMR Guide Part 1: Executive Summary & Strategic Rationale In the development of fluoroquinolone antibiotics and kinase inhibitors, th...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Characterization of 6-Substituted Fluoroquinolines: A Comparative 19F NMR Guide

Part 1: Executive Summary & Strategic Rationale

In the development of fluoroquinolone antibiotics and kinase inhibitors, the 6-fluoroquinoline scaffold is ubiquitous. However, the Skraup synthesis and its modern variants often yield mixtures of 6-, 7-, and occasionally 5-fluoro isomers.

While High-Performance Liquid Chromatography (HPLC) remains the standard for purity, it fails to provide rapid structural confirmation of regioisomers without extensive method development. Proton (


H) NMR often suffers from severe signal overlap in the aromatic region (7.0–8.5 ppm).

The Solution: Fluorine-19 (


F) NMR. With 100% natural abundance and a chemical shift range 

100x wider than proton NMR,

F spectroscopy is not just an alternative; it is the primary analytical checkpoint for fluoroquinoline synthesis. This guide details why and how to implement it.

Part 2: Comparative Analysis of Analytical Methods

The following table contrasts the three dominant analytical modalities for characterizing fluoroquinoline derivatives.

Table 1: Methodological Comparison for 6-Fluoroquinoline Analysis

Feature

F NMR
(Recommended)

H NMR
HPLC-MS
Regioisomer Resolution Superior. Isomers typically separated by >2–5 ppm.Poor. Aromatic protons often overlap; requires complex 2D (COSY/NOESY) to resolve.Variable. Requires specific column chemistry; isomers may co-elute.
Sample Prep Time < 5 mins (Dissolve & Shoot).< 5 mins.> 30 mins (Equilibration + Run time).
Quantification (qNMR) Absolute. No reference standard of the analyte needed (use internal standard).Good , but integration errors due to overlap are common.Relative. Requires response factor calibration for every new derivative.
Biological Background Silent. No endogenous fluorine signals in plasma/media.Noisy. Massive background interference.Good , but requires extraction/workup.
Structural Insight Direct probe of electronic environment at the 6-position.Indirect structural inference.Molecular weight only; no positional data.

Part 3: Mechanistic Insight – The 6-Fluoro Signature

To interpret the data correctly, one must understand the spin physics of the 6-fluoroquinoline system.

Chemical Shift Sensitivity

The


F nucleus is highly sensitive to electron density changes.[1]
  • 6-Fluoro Shift: Typically resonates between -110 and -120 ppm (referenced to CFCl

    
    ).
    
  • Substituent Effects: A substituent at position 5 (ortho to F) or 7 (ortho to F) will cause dramatic shifts (shielding or deshielding) of 5–20 ppm. This allows for immediate identification of whether a secondary substitution occurred at the desired position.

Spin-Spin Coupling ( -Coupling)

Unlike the singlet observed in decoupled spectra, the coupled


F signal provides a "fingerprint" of the 6-position.
  • Ortho-Coupling (

    
    ):  The fluorine at C6 couples with protons at C5 and C7. Typical 
    
    
    
    Hz.
  • Meta-Coupling (

    
    ):  Coupling to H8. Typical 
    
    
    
    Hz.
  • Pattern: Expect a doublet of doublets (dd) or a multiplet depending on the substitution pattern. If C7 is substituted (e.g., in Ciprofloxacin precursors), the coupling pattern simplifies, confirming the substitution site.

Part 4: Validated Experimental Protocol (qNMR)

This protocol is designed for quantitative assessment (purity determination) using


F NMR. Unlike qualitative scans, qNMR requires strict relaxation control.
Reagents
  • Solvent: DMSO-

    
     (Preferred for solubility) or CDCl
    
    
    
    .
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63 ppm) or 3,5-Bis(trifluoromethyl)benzoic acid (
    
    
    -61 ppm).
    • Note: Ensure the IS peak does not overlap with your analyte (check range -100 to -130 ppm).

Instrument Parameters
  • Pulse Sequence: zgig (Inverse gated decoupling).

    • Why: Decouples protons to simplify the F-peak into a singlet but suppresses the Nuclear Overhauser Effect (NOE) to ensure integration is proportional to concentration.

  • Spectral Width (SW): 200–300 ppm (ensure both IS and Analyte are in the center 80% of the window).

  • Excitation Pulse: 90° pulse (calibrate for maximum signal).

  • Relaxation Delay (D1): Critical Step.

    • 
      F nuclei have long longitudinal relaxation times (
      
      
      
      ).[2]
    • Rule: D1

      
       (longest).
      
    • Setting: Typically 20–30 seconds for quantitative accuracy. Using the standard 1s delay will result in significant integration errors (underestimation).

  • Scans (NS): 32–64 (High sensitivity of F allows fewer scans).

Workflow Diagram

The following diagram outlines the decision process for selecting the correct analytical workflow.

G Start Sample: Crude Fluoroquinoline Reaction Mix Q_Isomer Is Regioisomer Distinction Needed? Start->Q_Isomer Method_19F Method: 19F NMR (Coupled) Q_Isomer->Method_19F Yes (e.g., 6-F vs 7-F) Method_HPLC Method: HPLC-MS Q_Isomer->Method_HPLC No (Trace Impurities <0.1%) Q_Quant Is Purity/Yield Quantification Needed? Method_19F->Q_Quant Protocol_qNMR Protocol: qNMR (Inverse Gated) D1 > 20s, Internal Std Q_Quant->Protocol_qNMR Yes Protocol_Std Protocol: Standard 1H NMR (Qualitative) Q_Quant->Protocol_Std No (Structure Only)

Caption: Decision matrix for selecting the appropriate analytical modality based on structural and quantitative needs.

Part 5: Application Case Study – Metabolic Stability

Scenario: A drug discovery team needs to assess the metabolic stability of a new 6-fluoroquinoline lead compound in liver microsomes.

Challenge: The biological matrix (microsomes, proteins, water) creates a massive background signal in


H NMR. HPLC requires protein precipitation and extraction, which may degrade unstable metabolites.

The


F Advantage: 
  • Direct Measurement: The sample is placed directly into the NMR tube.

  • Zero Background: Since biological tissues do not contain fluorine, the spectrum shows only the drug and its fluorinated metabolites.

  • Metabolite Identification:

    • Defluorination: Disappearance of signal.

    • Hydroxylation (nearby): Shift of the main peak by 2–5 ppm.

    • Glucuronidation: Distinct shift due to electronic environment change.

This "shoot-and-read" capability reduces analysis time from hours (extraction + HPLC) to minutes.

References

  • Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. Link

  • Tredwell, M., & Gouverneur, V. (2012). 19F NMR Applications in Chemical Biology. Angewandte Chemie International Edition. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Reich, H. J. (2023). 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison, Department of Chemistry. Link

Sources

Validation

UV-Vis absorption spectra of quinoline N-oxides vs parent quinolines

Executive Summary This technical guide provides a rigorous comparison of the UV-Vis absorption spectra of Quinoline and its oxidized derivative, Quinoline N-oxide . For researchers in medicinal chemistry and drug metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison of the UV-Vis absorption spectra of Quinoline and its oxidized derivative, Quinoline N-oxide . For researchers in medicinal chemistry and drug metabolism, distinguishing these two species is critical; N-oxidation is a common metabolic pathway (via CYP450 enzymes) and a key activation step for certain prodrugs.[1]

This guide moves beyond basic spectral assignment to explore the electronic origins of the spectral shifts, solvatochromic effects , and practical experimental protocols for quantifying these species in complex biological matrices.

Theoretical Framework: Electronic Transitions

To interpret the spectra accurately, one must understand the molecular orbital (MO) perturbations introduced by the N-oxide moiety.

Quinoline Electronic Structure

Quinoline (


) is a fused aromatic system (benzene + pyridine).[1] Its UV absorption arises primarily from:
  • 
     Transitions:  Intense bands observed in the UV region (typically 200–320 nm).[1] These correspond to electron promotion within the aromatic 
    
    
    
    -system.[1]
  • 
     Transitions:  Weaker transitions involving the non-bonding lone pair on the nitrogen atom.[1] In quinoline, these are often obscured by the intense 
    
    
    
    bands or appear as a low-intensity tail/shoulder around 340 nm.[1]
The N-Oxide Perturbation

Oxidation of the nitrogen creates a coordinate covalent bond (


). This modification dramatically alters the electronic landscape:
  • Extended Conjugation: The oxygen atom donates electron density back into the ring system via resonance, effectively extending the conjugation length.[1]

  • Charge Transfer (CT): The distinct dipole (

    
    ) introduces strong intramolecular charge transfer character to the transitions.[1]
    
  • Bathochromic Shift: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is generally narrowed.[1] This results in a red shift (bathochromic shift) of the primary absorption bands compared to the parent quinoline.[1]

Visualization of Electronic Effects

ElectronicTransitions Quinoline Parent Quinoline (C9H7N) NOxide Quinoline N-Oxide (C9H7NO) Quinoline->NOxide N-Oxidation Resonance Resonance Contribution (O lone pair -> Ring) NOxide->Resonance Dipole N(+)-O(-) Dipole Charge Transfer NOxide->Dipole Gap HOMO-LUMO Gap Decreases Resonance->Gap Dipole->Gap Shift Bathochromic Shift (Red Shift) Gap->Shift Lower Energy Transition

Figure 1: Mechanistic pathway detailing how N-oxidation alters the electronic structure, leading to the observed spectral red shift.

Comparative Spectral Analysis

Quantitative Spectral Data

The following table summarizes the key absorption maxima (


) for Quinoline and Quinoline 1-oxide. Note the distinct shift in the long-wavelength band.
FeatureQuinoline (

nm)
Quinoline N-Oxide (

nm)
Spectral ShiftMechanism

Band
~226 nm~230-235 nmSlight Red Shift

(Ring excitation)

Band
~270-280 nm~300-310 nmModerate Red Shift

(Perturbed by Oxygen)
Long-Wave Band 313 nm330 - 360 nm Significant Red Shift CT / Extended Conjugation

~340 nm (Weak)Often mergedBlue Shift (Hypsochromic)*Stabilized ground state of n-electrons

*Note on Solvatochromism: The


 transition in N-oxides typically undergoes a blue shift in polar solvents due to hydrogen bonding stabilizing the ground state oxygen lone pairs more than the excited state.
Solvent Effects (Solvatochromism)

The N-oxide moiety makes the spectra highly sensitive to solvent polarity compared to the parent quinoline.

  • In Non-Polar Solvents (e.g., Hexane, Chloroform): Quinoline N-oxide often exhibits fine vibrational structure and a clear red shift.[1] Aggregation can occur in chloroform, leading to anomalous red shifts due to

    
    -stacking interactions stabilized by the dipole.[1]
    
  • In Polar Protic Solvents (e.g., Water, Methanol): Hydrogen bonding with the N-oxide oxygen stabilizes the ground state. This can cause a blue shift of the Charge Transfer band relative to non-polar solvents, contrasting with the general red shift observed relative to the parent quinoline.

Experimental Methodology

To obtain reproducible data, especially when tracking metabolic conversion, strict adherence to protocol is required.[1]

Protocol: Comparative UV-Vis Acquisition

Reagents:

  • Spectroscopic grade Methanol or Ethanol (cutoff < 205 nm).[1]

  • Phosphate Buffer (pH 7.[1]4) for physiological simulation.

  • Quinoline (Standard, >98% purity).[1]

  • Quinoline N-oxide (Standard, >98% purity).[1]

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve 10 mg of analyte in 10 mL methanol (1 mg/mL Stock).

    • Critical: Ensure complete dissolution; N-oxides can be less soluble in non-polar solvents than parent quinolines.[1]

  • Dilution:

    • Prepare working standards (e.g., 10, 20, 50 µM) in the target solvent (e.g., PBS pH 7.4).[1]

    • Target Absorbance: 0.2 – 0.8 AU (Linear range of Beer-Lambert Law).[1]

  • Baseline Correction:

    • Use a matched quartz cuvette (1 cm pathlength) with pure solvent.[1]

    • Perform a dual-beam background subtraction.[1]

  • Acquisition:

    • Scan Range: 200 – 450 nm.[1]

    • Scan Speed: Medium (approx. 200 nm/min) for resolution of vibrational structure.

    • Data Interval: 1.0 nm.[1]

Workflow Visualization

ExperimentalWorkflow Sample Sample Preparation (1 mg/mL Stock in MeOH) Dilution Dilution to Working Conc. (10-50 µM in Buffer) Sample->Dilution CheckAbs Absorbance > 1.0? Dilution->CheckAbs Blank Baseline Correction (Pure Solvent) Scan Spectral Acquisition (200-450 nm) Blank->Scan Analysis Data Analysis (Identify λmax shift) Scan->Analysis CheckAbs->Dilution Yes (Dilute more) CheckAbs->Blank No (Proceed)

Figure 2: Step-by-step experimental workflow for accurate UV-Vis characterization.

Applications in Drug Discovery[1][2]

Metabolite Identification (CYP450 Assays)

Quinoline scaffolds are common in antimalarial (e.g., Chloroquine) and anticancer drugs.[1] The formation of the N-oxide is a primary metabolic route mediated by Cytochrome P450 enzymes.

  • Detection: The appearance of a new band in the 330–360 nm region during a microsomal incubation assay is a strong indicator of N-oxidation.

  • Differentiation: Unlike hydroxylation (which often results in smaller shifts or specific pH-dependent shifts), N-oxidation creates a distinct charge-transfer band that is easily reversible upon treatment with a reducing agent (e.g.,

    
    ), confirming the N-oxide structure.[1]
    
Prodrug Activation

Some bioreductive prodrugs utilize the N-oxide moiety to target hypoxic tumor environments.[1] The N-oxide is reduced back to the active quinoline drug in low-oxygen tissues.

  • Monitoring: Researchers use UV-Vis to monitor the disappearance of the 350 nm N-oxide band and the re-appearance of the 313 nm quinoline band to calculate reduction kinetics.

References

  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011).[1][2] Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493.[1][2] Retrieved from [Link]

  • Novak, I., & Kovac, B. (2004).[1][3] UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry, 69(15), 5005-5010.[1] Retrieved from [Link]

  • Sanna, N., et al. (2013).[1] Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLOS ONE. Retrieved from [Link]

Sources

Comparative

Comparative Guide: TLC Visualization of Quinoline N-Oxide Derivatives

Executive Summary For the analysis of quinoline N-oxide derivatives, UV Visualization (254 nm) combined with Dragendorff’s Reagent represents the gold standard for detection. While UV provides a non-destructive initial a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the analysis of quinoline N-oxide derivatives, UV Visualization (254 nm) combined with Dragendorff’s Reagent represents the gold standard for detection. While UV provides a non-destructive initial assessment of the aromatic core, Dragendorff’s reagent offers high specificity for the nitrogenous moiety, producing distinct orange/red spots against a yellow background. This combination overcomes the primary challenge of quinoline N-oxides: their high polarity and tendency to streak on silica gel, which often obscures results with less specific stains like Iodine.

Part 1: The Chromatographic Challenge

Quinoline N-oxides possess a polar coordinate covalent N–O bond (


), creating a significant dipole moment (~4.0 D) compared to their parent quinolines.
  • The Problem: On standard Silica Gel 60

    
     plates, these compounds interact strongly with acidic silanol groups, leading to "streaking" or broad tailing.
    
  • The Fix: A standard mobile phase is insufficient. You must employ a basified mobile phase .

    • Recommendation: Add 1–2% Triethylamine (TEA) or use Methanol saturated with Ammonia (

      
      ) as a modifier in your DCM/MeOH gradient.
      
Workflow Visualization

The following diagram outlines the optimized workflow for separating and visualizing these derivatives.

TLC_Workflow Sample Reaction Mixture (Quinoline N-Oxide) Plate Silica Gel 60 F254 (Basified) Sample->Plate Spotting Elution Elution (DCM:MeOH + 1% TEA) Plate->Elution Capillary Action UV UV Visualization (254 nm / 366 nm) Elution->UV Dry Plate Stain Chemical Staining (Destructive) UV->Stain Confirmation

Figure 1: Optimized TLC workflow emphasizing the necessity of basified stationary phases prior to visualization.[1][2]

Part 2: Comparative Analysis of Visualization Methods

The following table contrasts the three primary methods used for these derivatives.

FeatureMethod A: UV Fluorescence Method B: Dragendorff’s Reagent Method C: Iodine Vapor
Type Non-DestructiveDestructive (Chemical)Semi-Destructive (Reversible)
Sensitivity High (Nanogram range)Medium-High (Microgram range)Medium
Selectivity Low (Detects all aromatics)High (Specific to N-heterocycles)Low (General organic compounds)
Appearance Dark spot (254 nm) or Blue/Purple (366 nm)Orange/Red spots on yellow backgroundBrown spots on yellow background
Mechanism Fluorescence Quenching / EmissionIon-pairing with

complex
Physical adsorption / Charge transfer
Stability Transient (While lamp is on)Permanent (Fades over days)Fades rapidly (Minutes)

Part 3: Deep Dive & Mechanisms

UV Visualization (The Baseline)

Quinoline N-oxides possess an extended conjugated


-system. The N-oxide group typically induces a bathochromic shift (red shift) compared to the parent quinoline due to resonance contribution of the oxygen lone pair into the ring system.
  • Observation: Under 254 nm, the compound absorbs UV light, preventing the zinc sulfide indicator in the plate from fluorescing green.[3] The spot appears dark.[1][2][3][4]

  • Limitation: It cannot distinguish between the starting material (Quinoline) and the product (N-oxide) if

    
     values are close.
    
Dragendorff’s Reagent (The Specialist)

This is the definitive stain for this class of compounds.

  • Mechanism: Dragendorff’s reagent contains potassium tetraiodobismuthate (

    
    ). In acidic conditions (acetic acid), the N-oxide oxygen acts as a weak Lewis base. While less basic than tertiary amines, the polarized N-oxide can coordinate with the heavy metal complex or form an ion pair, precipitating the insoluble orange complex.
    
    
    
    
  • Why it wins: It ignores non-nitrogenous byproducts (like solvents or non-polar impurities), giving you a clean read on your nitrogen-containing product.

Iodine Chamber (The Generalist)[1]
  • Mechanism: Iodine vapor physically adsorbs to the organic molecules on the silica surface. For aromatic systems like quinolines, weak charge-transfer complexes may form.

  • Utility: Useful as a "sanity check" if Dragendorff reagents are unavailable, but it often stains the background heavily if the plate was not dried perfectly (iodine dissolves in residual solvent).

Part 4: Experimental Protocols

Protocol A: Preparation of Dragendorff’s Reagent (Munier Modification)

This modification is preferred for its stability and clarity.

Reagents:

  • Solution A: 1.7 g Bismuth Subnitrate (

    
    ) + 20 g Tartaric Acid in 80 mL water.
    
  • Solution B: 16 g Potassium Iodide (

    
    ) in 40 mL water.
    

Workflow:

  • Stock Solution: Mix Solution A and Solution B in a 1:1 volume ratio. (Stable for months in a dark fridge).

  • Working Spray: Mix 10 mL Stock Solution + 20 g Tartaric Acid + 100 mL Water.

  • Application: Spray the developed TLC plate evenly.

  • Result: Orange spots appear immediately.

Protocol B: The "False Positive" Check (Ferric Chloride)

If you suspect your N-oxide has rearranged (e.g., to a 2-quinolinone or hydroxamic acid derivative), use


.
  • Dissolve 1 g Iron(III) Chloride in 100 mL of 50% aqueous methanol.

  • Spray plate.[4][5]

  • Result: Hydroxamic acids/phenols turn distinct purple/red; pure N-oxides typically do not stain or stain weakly yellow.

Part 5: Decision Matrix

Use this logic flow to determine the correct visualization step during your synthesis or purification.

Decision_Matrix Start Developed TLC Plate UV_Check Check UV (254 nm) Start->UV_Check Visible Spots Visible? UV_Check->Visible Specific Need Specific ID? Visible->Specific Yes Reeval Re-evaluate Mobile Phase (Check Concentration) Visible->Reeval No Dragendorff Use Dragendorff's Reagent (Orange Spot = N-Heterocycle) Specific->Dragendorff Yes (Confirm N-Oxide) Iodine Use Iodine Chamber (General Organic Check) Specific->Iodine No (General Purity) Clean Product Confirmed Dragendorff->Clean Iodine->Clean

Figure 2: Decision matrix for selecting the appropriate visualization technique based on analytical needs.

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides.[6] Retrieved from [Link]

  • University of Rochester. (n.d.). TLC Stains/Dips - Dragendorff and General Methods. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents and Preparation.[3][5][7][8][9][10] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Fluoro-4-cyanoquinoline N-oxide

Welcome to your definitive resource for the safe handling and disposal of specialized laboratory chemicals. At our core, we believe that empowering researchers with in-depth knowledge is paramount to ensuring both scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive resource for the safe handling and disposal of specialized laboratory chemicals. At our core, we believe that empowering researchers with in-depth knowledge is paramount to ensuring both scientific progress and operational safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for managing 6-Fluoro-4-cyanoquinoline N-oxide waste. Our goal is to instill a deep understanding of the "why" behind each step, ensuring that these practices become an intuitive part of your laboratory workflow.

The proper disposal of any research chemical is a critical final step in the experimental lifecycle. For a compound like 6-Fluoro-4-cyanoquinoline N-oxide, which combines several chemically significant functional groups, a rigorous and informed disposal plan is not just a matter of regulatory compliance, but a fundamental aspect of laboratory safety and environmental stewardship.

Hazard Assessment: A-Priori Analysis of 6-Fluoro-4-cyanoquinoline N-oxide

  • Quinoline N-oxide Core: Quinoline derivatives are known for a wide range of biological activities.[1][2] The N-oxide functional group, in particular, can impart unique reactivity and biological properties.[3][4] Notably, some related compounds, such as 4-nitroquinoline 1-oxide, are well-documented carcinogens.[3] Therefore, as a precautionary principle, all quinoline N-oxide derivatives should be treated as potentially toxic and hazardous.

  • Halogenated (Fluoro-) Moiety: The presence of a fluorine atom classifies this compound as a halogenated organic.[5] This is a critical classification for waste disposal. Halogenated organic compounds require segregation into a dedicated waste stream because their incineration can produce highly toxic and corrosive byproducts (like hydrogen fluoride) and potentially dioxins if not performed in specialized high-temperature incinerators equipped with scrubbers.[6][7]

  • Cyano- (Nitrile) Group: The cyano group adds another layer of potential hazard. While the reactivity of the nitrile in this specific aromatic structure is relatively stable, nitriles as a class can be toxic. It is crucial to prevent their contact with strong acids or bases, which could potentially lead to the release of hazardous substances.

Based on this analysis, 6-Fluoro-4-cyanoquinoline N-oxide must be managed as a hazardous chemical waste, with specific attention paid to its halogenated nature.

Immediate Safety & Handling Precautions

Before beginning any work that will generate this waste, ensure all safety protocols are in place.

  • Engineering Controls: All handling of 6-Fluoro-4-cyanoquinoline N-oxide, both in its pure form and in solution, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5][8] Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Personal Protective Equipment (PPE): The minimum required PPE should always be worn.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or tightly sealed safety goggles.[10]Protects against accidental splashes of solutions or contact with solid particles.
Hand Protection Chemically resistant nitrile rubber gloves.[10]Prevents dermal absorption. Gloves should be inspected before use and disposed of as contaminated solid waste after handling.
Body Protection A full-length laboratory coat.[8]Protects skin and personal clothing from contamination.
Respiratory Not generally required if handled within a fume hood.If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator should be used.[11]

Core Disposal Workflow: From Benchtop to Pickup

The following workflow provides a systematic approach to the disposal of 6-Fluoro-4-cyanoquinoline N-oxide. The process is designed to prevent accidental release, ensure regulatory compliance, and protect laboratory personnel.

DisposalWorkflow cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Steps A Identify Waste Type (Solid, Liquid, Sharps) B Select Compatible Container (HDPE, Glass) C Affix 'Hazardous Waste' Label D Waste Generation (6-Fluoro-4-cyanoquinoline N-oxide) E Is waste halogenated? D->E F Segregate into 'HALOGENATED ORGANIC WASTE' E->F Yes G Contaminated PPE & Labware (Solid Waste) F->G For Solids H Liquid Waste (e.g., in solvent) F->H For Liquids I Keep Container Closed G->I H->I J Store in Satellite Accumulation Area (SAA) I->J K Container >90% Full? J->K L Request Pickup from EHS K->L Yes

Sources

Handling

Personal protective equipment for handling 6-Fluoro-4-cyanoquinoline N-oxide

Emergency Response Summary (Immediate Action) CRITICAL: This compound is a functionalized quinoline N-oxide . Treat as a potential mutagen and energetic material until specific stability data is generated.

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Response Summary (Immediate Action)

CRITICAL: This compound is a functionalized quinoline N-oxide . Treat as a potential mutagen and energetic material until specific stability data is generated.

EventImmediate Action
Skin Contact Drench & Wash: Immediately flush with water for 15 minutes.[1] Use soap.[1][2][3][4][5][6][7][8][9] Do not use ethanol (increases absorption).
Eye Contact Irrigate: Flush with saline/water for 15 minutes, lifting eyelids.[2][9] Seek ophthalmologist immediately.
Inhalation Evacuate: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Ingestion Do NOT Induce Vomiting. Rinse mouth with water. Urgent medical attention required (Cyano-group risk).
Spill (<1g) Isolate: Wet wipe with MeOH-dampened pad (avoid dust). Double bag.
Fire Media: CO₂, Dry Chemical, or Foam.[1][2][4] Warning: Emits HCN, NOx, and HF gases.

Risk Assessment & Hazard Identification (SAR Analysis)

Note: As a specific SDS may not exist for this intermediate, this profile is derived from Structure-Activity Relationships (SAR) using analogs 4-Nitroquinoline N-oxide (4-NQO) and 4-Cyanoquinoline.

Predicted GHS Classification
  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic). The cyano group (

    
    ) metabolizes to release cyanide; the fluoro group (
    
    
    
    ) enhances lipophilicity and skin absorption.
  • Germ Cell Mutagenicity: Category 2 (Suspected).[4] Quinoline N-oxides are structurally similar to known DNA intercalators and mutagens.

  • Physical Hazard: Thermal Instability. N-oxides can exhibit exothermic decomposition upon heating. The electron-withdrawing cyano group at C4 may lower the onset temperature of decomposition.

Chemical Properties & Reactivity[1][2][6][10][11]
  • Appearance: Likely off-white to yellow solid (N-oxides are often chromophores).

  • Solubility: Soluble in DMSO, DMF, Methanol. Poorly soluble in water.

  • Incompatibilities:

    • Strong Acids: Risk of hydrolysis of

      
       to amide/acid or release of HCN gas.
      
    • Reducing Agents: Deoxygenation of N-oxide (exothermic).

    • Metal Salts: Potential complexation or catalysis of decomposition.

Personal Protective Equipment (PPE) Matrix

Core Directive: Standard nitrile gloves are insufficient for prolonged handling of fluorinated aromatics in solution.

Protection ZoneEquipment StandardRationale
Hand Protection (Dry Solid) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Sufficient for incidental contact with solid powder.
Hand Protection (Solution) Laminate Film (Silver Shield/4H) Fluorinated aromatics permeate nitrile rapidly in organic solvents (DMSO/DCM).
Respiratory N95 (Minimum) / P100 (Preferred)Prevent inhalation of dust. If handling >500mg, use a fume hood.
Eye/Face Chemical Goggles Safety glasses allow side entry of dusts. N-oxides are severe eye irritants.
Body Tyvek Lab Coat + Cuffs TapedPrevent migration of dust onto street clothes.

Operational Handling Protocol

A. Storage & Stability[1][2][3][4][6][9][12][13]
  • Temperature: Store at -20°C . N-oxides are thermally sensitive; cold storage prevents slow decomposition.

  • Light: Protect from light (amber vial/foil wrap). N-oxides often undergo photochemical rearrangement (Meisenheimer rearrangement).

  • Atmosphere: Store under Argon/Nitrogen.

B. Weighing & Transfer (Step-by-Step)
  • Preparation: Place the balance inside the fume hood or use a static-free powder containment hood.

  • Tool Selection: Use Teflon or Ceramic spatulas . Avoid metal spatulas to eliminate any risk of friction-induced decomposition (precautionary for N-oxides).

  • Transfer: Weigh into a tared vial. Do not return excess material to the stock container.

  • Decon: Wipe the balance area with a 10% bleach solution (oxidizes traces) followed by water.

C. Reaction Setup
  • Solvent Choice: Avoid protic solvents if high temperatures are required. DMF/DMSO are standard but difficult to remove.

  • Temperature Control: Never heat neat (dry) solid. Always dissolve before heating.

  • Runaway Prevention: For reactions >1g, perform a Differential Scanning Calorimetry (DSC) test first to determine the decomposition onset temperature.

Visualized Workflows

Figure 1: Operational Handling Workflow

This diagram outlines the safe lifecycle of the compound within the laboratory.

HandlingWorkflow Storage Storage (-20°C, Dark, Argon) Weighing Weighing (Fume Hood, Teflon Spatula) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Dissolve First, No Open Flame) Weighing->Reaction Transfer in Sealed Vessel Waste Disposal (High Hazard Stream) Weighing->Waste Excess (Do NOT Return) Reaction->Waste Quench & Segregate

Figure 2: Emergency Decision Tree (Spill Response)

Decision logic for managing accidental release.

SpillResponse Start Spill Detected Assess Is spill > 1 gram? Start->Assess Small Small Spill Protocol: 1. Wet wipe (MeOH) 2. Double Bag 3. Label 'Toxic' Assess->Small No Large Large Spill Protocol: 1. Evacuate Lab 2. Call EHS/HazMat 3. Do NOT sweep (Dust risk) Assess->Large Yes

Waste Disposal & Decontamination[9]

Do NOT dispose of in general organic waste.

  • Segregation: Label waste container: "High Hazard: Cyanide/N-Oxide Derivative."

  • Quenching (Glassware):

    • Rinse glassware with DMSO (to dissolve residue).

    • Follow with a 10% Sodium Hypochlorite (Bleach) rinse. Rationale: Bleach oxidizes the cyano group to cyanate (less toxic) and degrades the N-oxide.

    • Wait 30 mins before final water rinse.

  • Final Disposal: Incineration via a licensed hazardous waste contractor.

References

  • National Institutes of Health (PubChem). 4-Nitroquinoline 1-oxide (Compound Summary). Retrieved from [Link]

  • National Institutes of Health (PubChem). 4-Cyanoquinoline (Compound Summary). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Control Banding for Chemical Hazards. Retrieved from [Link]

Sources

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